Ro 18-5364
描述
structure given in first source
属性
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-17(23-8-7-18(12)28-6)11-29(27)20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCJDBBYBFMVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906113 | |
| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101387-98-8 | |
| Record name | 5,7-Dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101387-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 18-5364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101387988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro 18-5364: A Technical Guide to its Mechanism of Action as a Gastric H+/K+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 is a potent and specific inhibitor of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. As a member of the substituted benzimidazole (B57391) class of proton pump inhibitors (PPIs), this compound is a prodrug that undergoes acid-catalyzed conversion to its active form, which then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible inhibition leads to a profound and sustained reduction in gastric acid secretion. This document provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory activity, the underlying signaling pathways, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Inhibition of the Gastric Proton Pump
The primary molecular target of this compound is the gastric H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme functions as a proton pump, actively transporting H+ ions out of the parietal cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. Ro 1-5364, like other PPIs, exerts its inhibitory effect through a multi-step process that is dependent on the acidic environment of the parietal cell canaliculus.
Acid-Activated Conversion
This compound is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form at the site of action. The acidic environment of the parietal cell secretory canaliculus (with a pH < 2) catalyzes the transformation of the benzimidazole structure of this compound into a reactive tetracyclic sulfenamide (B3320178).[1][2] The rate of this acid-activation is a key determinant of the inhibitory potency of substituted benzimidazoles, including this compound.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Covalent Binding and Irreversible Inhibition
The resulting sulfenamide is a highly reactive species that readily forms a covalent disulfide bond with one or more cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit. This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its ability to pump protons. The inhibition can be reversed by reducing agents such as dithiothreitol (B142953) in in vitro settings, which cleaves the disulfide bond.[15]
Quantitative Inhibitory Activity
The potency of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory constants.
| Parameter | Value | Species/System | Reference |
| Ki | 0.1 µM | Swine gastric mucosal (H+ + K+)-ATPase | [15] |
| IC50 | 0.034 µM | Rabbit isolated gastric glands ([14C]-aminopyrine accumulation) | [16][17] |
| IC50 | 6.2 µM | H+/K(+)-ATPase | [18] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating PPI activity.
Experimental Protocols
The following sections provide an overview of the methodologies used to determine the inhibitory activity of this compound.
H+/K+-ATPase Inhibition Assay in Gastric Vesicles
This assay directly measures the enzymatic activity of the H+/K+-ATPase. A common method is the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled enzyme system.[2]
-
Principle: The hydrolysis of ATP by H+/K+-ATPase produces ADP. In the coupled reaction, pyruvate kinase uses phosphoenolpyruvate (B93156) to phosphorylate ADP back to ATP, producing pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm and is directly proportional to the ATPase activity.
-
Protocol Outline:
-
Preparation of Gastric Vesicles: Hog gastric vesicles rich in H+/K+-ATPase are prepared by differential centrifugation of stomach mucosal homogenates.
-
Assay Mixture: The assay mixture typically contains buffer (e.g., HEPES-Tris, pH 6.1), MgCl₂, KCl, valinomycin (B1682140) (to create a K+ gradient), ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Incubation: Gastric vesicles are pre-incubated with varying concentrations of this compound in an acidic medium to allow for its activation.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
[¹⁴C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands
This cell-based assay provides an indirect measure of acid secretion by quantifying the accumulation of a weak base, aminopyrine, in the acidic compartments of stimulated parietal cells.[16][17]
-
Principle: The radiolabeled weak base, [¹⁴C]-aminopyrine, freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the volume and acidity of these compartments.
-
Protocol Outline:
-
Isolation of Gastric Glands: Rabbit gastric glands are isolated by collagenase digestion of the gastric mucosa.
-
Stimulation and Inhibition: The isolated glands are stimulated to secrete acid using agents like dibutyryl cyclic AMP (dbcAMP) and a phosphodiesterase inhibitor (e.g., Ro 20-1724). The stimulated glands are then incubated with varying concentrations of this compound.
-
[¹⁴C]-Aminopyrine Incubation: [¹⁴C]-aminopyrine is added to the gland suspension, and the mixture is incubated to allow for its accumulation.
-
Separation and Measurement: The glands are separated from the incubation medium by centrifugation. The radioactivity in the gland pellet is measured using a scintillation counter.
-
Data Analysis: The accumulation of [¹⁴C]-aminopyrine is expressed as the ratio of the concentration of the label inside the glands to that in the medium. The percentage of inhibition of accumulation is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.
-
Conclusion
This compound is a potent, acid-activated, irreversible inhibitor of the gastric H+/K+-ATPase. Its mechanism of action involves a chemical transformation in the acidic environment of the stomach, followed by covalent modification of the proton pump. The quantitative data from in vitro assays confirm its high inhibitory potency. The experimental protocols described provide a framework for the continued investigation and characterization of this and other proton pump inhibitors. This detailed understanding of its molecular mechanism is crucial for its application in research and for the development of novel anti-secretory agents.
References
- 1. japsonline.com [japsonline.com]
- 2. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+,K+-ATPase is correlated with the rate of acid-activation of the inhibitor (1990) | Magotoshi Morii | 105 Citations [scispace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+,K+-ATPase is corr… [ouci.dntb.gov.ua]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Rabeprazole (E3810), a Novel Proton Pump Inhibitor, on Intragastric pH in Healthy Volunteers [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RO-185364 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Ro 18-5364: A Potent Irreversible Inhibitor of Gastric H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 is a member of the substituted benzimidazole (B57391) class of compounds, recognized for its potent and irreversible inhibition of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development efforts in the field of gastric acid suppression.
Chemical Identity and Properties
-
Chemical Name: 5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one
-
Molecular Formula: C₂₄H₂₇N₃O₃S
-
Classification: Substituted benzimidazole, Proton Pump Inhibitor (PPI)
This compound is a sulfoxide (B87167) and a potential metabolite of the sulfide (B99878) compound Ro 18-5362.[1] As a member of the benzimidazole family, it shares a core structural motif with other well-known PPIs such as omeprazole (B731) and lansoprazole.
Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
This compound exerts its powerful antisecretagogue effect by irreversibly inhibiting the H+/K+-ATPase, commonly known as the gastric proton pump.[1] This enzyme, located in the secretory membranes of parietal cells in the gastric mucosa, is responsible for the exchange of intracellular H+ for extracellular K+, leading to the secretion of hydrochloric acid into the stomach lumen.
The inhibitory action of this compound is not direct but requires a crucial acid-catalyzed activation step. This process is a hallmark of the substituted benzimidazole class of PPIs.
Acid-Catalyzed Activation Signaling Pathway
The potency of this compound is directly correlated with its rate of acid-activation.[2] In the acidic environment of the parietal cell canaliculus, this compound undergoes a two-step protonation followed by a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the luminal side of the H+/K+-ATPase, leading to its irreversible inactivation.[2][3]
References
Ro 18-5364: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ro 18-5364, a potent proton pump inhibitor (PPI). It covers its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant biological pathways.
Core Concepts: Mechanism of Action
This compound is a member of the substituted benzimidazole (B57391) class of drugs that acts as a powerful inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1] This enzyme is the final step in the secretion of gastric acid into the lumen of the stomach.
The inhibitory action of this compound is initiated by its accumulation in the acidic environment of the parietal cell secretory canaliculi. In this low pH environment, this compound, a sulfoxide (B87167) prodrug, undergoes a chemical rearrangement to its active form, a sulfenamide. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the extracellular domain of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, leading to a profound and sustained inhibition of both basal and stimulated gastric acid secretion.[2][3] The inhibitory effect of this compound is notably more significant at low pH.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting the H+/K+-ATPase.
Table 1: In Vitro Inhibition Data
| Parameter | Value | Species | Source |
| Apparent Ki | 0.1 µM | Not Specified | [1] |
| IC50 | 0.034 µM | Rabbit | [4] |
Table 2: Comparative In Vitro Efficacy of Proton Pump Inhibitors
| Compound | IC50 (µM) | Relative Potency | Source |
| Lansoprazole | 0.007 | Most Potent | [4] |
| Omeprazole | 0.012 | [4] | |
| Rabeprazole | 0.018 | [4] | |
| This compound | 0.034 | [4] | |
| Pantoprazole | 0.050 | Least Potent | [4] |
Table 3: In Vitro Inhibition of [14C]-Aminopyrine Accumulation
| Compound (1 µM) | % Inhibition of Control (10 min incubation) | Source |
| Lansoprazole | 85.6 ± 0.5 | [4] |
| Omeprazole | 87.0 ± 0.5 | [4] |
| Pantoprazole | 83.2 ± 1.1 | [4] |
| Rabeprazole | 86.4 ± 1.1 | [4] |
| This compound | 87.8 ± 1.9 | [4] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay (Isolated Gastric Glands)
This protocol is adapted from the methodology used to compare the potency of various proton pump inhibitors, including this compound.[4]
Objective: To determine the IC50 value of this compound by measuring the inhibition of acid secretion in isolated rabbit gastric glands.
Materials:
-
Rabbit gastric glands
-
[14C]-Aminopyrine (AP)
-
Dibutyryl cyclic AMP (dbcAMP)
-
Ro 20-1724 (phosphodiesterase inhibitor)
-
This compound and other PPIs
-
Scintillation counter
-
Eppendorf tubes
-
Incubator (37°C)
Procedure:
-
Isolate gastric glands from rabbit mucosa according to standard laboratory procedures.
-
Prepare a suspension of the isolated gastric glands.
-
In Eppendorf tubes, add the gastric gland suspension, [14C]-aminopyrine (1.2 µCi x mL⁻¹), dbcAMP (1 mmol), and Ro 20-1724 (0.1 mmol).
-
Add varying concentrations of this compound to the tubes to generate a dose-response curve. Include a control group with no inhibitor.
-
Incubate the tubes for 5, 10, and 20 minutes at 37°C.
-
Terminate the reaction and measure the accumulation of [14C]-aminopyrine in the gastric glands using a scintillation counter.
-
Calculate the percentage inhibition of AP accumulation for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Gastric Acid Secretion Inhibition (Pylorus-Ligated Rat Model)
This is a general protocol for evaluating the in vivo efficacy of proton pump inhibitors.
Objective: To assess the ability of this compound to inhibit gastric acid secretion in an animal model.
Materials:
-
Wistar rats
-
Anesthetic (e.g., ether, ketamine)
-
Surgical instruments
-
Saline solution
-
This compound
-
pH meter
-
Centrifuge
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer this compound orally or via the desired route at various doses. A control group should receive the vehicle.
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pylorus of the stomach.
-
Close the abdominal incision.
-
After a set period (e.g., 4 hours), euthanize the rats and collect the gastric contents.
-
Measure the volume of the gastric juice and centrifuge to remove any solid debris.
-
Determine the pH and total acidity of the gastric juice by titration with 0.01 N NaOH.
-
Calculate the percentage inhibition of acid secretion for each dose of this compound compared to the control group.
Signaling Pathways and Experimental Workflows
The primary signaling pathway targeted by this compound is the final step of gastric acid secretion, which is controlled by the H+/K+-ATPase. The experimental workflow for characterizing this inhibition is outlined below.
Caption: Experimental workflow for the characterization of this compound.
The signaling cascade leading to the activation of the H+/K+-ATPase involves multiple pathways, including stimulation by histamine, acetylcholine, and gastrin. This compound acts at the final convergence point of these pathways.
Caption: Signaling pathways for gastric acid secretion and inhibition by this compound.
References
- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrends.net [researchtrends.net]
- 4. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental History of Ro 18-5364: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 emerged in the mid-1980s as a potent, irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical data for this compound. It is intended to serve as a detailed resource, consolidating available quantitative data, experimental methodologies, and the historical context of its development within the broader landscape of proton pump inhibitors (PPIs).
Discovery and History
The discovery of this compound is rooted in the broader effort to develop effective treatments for acid-related gastrointestinal disorders. Following the groundbreaking identification of the H+/K+-ATPase as the final step in gastric acid secretion, research efforts intensified to find direct inhibitors of this enzyme. The initial breakthrough in this area was the discovery of timoprazole, a substituted benzimidazole (B57391), which paved the way for the development of the first clinically successful proton pump inhibitor, omeprazole, in 1979.
This compound, a structurally distinct benzimidazole derivative, was developed by researchers at Hoffmann-La Roche. It was identified as a potent inhibitor of the gastric proton pump, demonstrating significant promise in preclinical studies. The "Ro" designation in its name is indicative of its origin at Roche. The sulfoxide (B87167), this compound, was identified as the active moiety, with its corresponding sulfide, Ro 18-5362, showing significantly less inhibitory activity. This highlighted the critical role of the sulfoxide group in the mechanism of action, a hallmark of this class of drugs.
Mechanism of Action
This compound functions as an irreversible inhibitor of the gastric H+/K+-ATPase. Like other benzimidazole-based PPIs, it is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell provides the necessary low pH environment for the conversion of this compound into its active form, a reactive sulfenamide (B3320178) intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, thereby inactivating the enzyme and inhibiting the transport of H+ ions into the gastric lumen.
The inhibition by this compound is time- and concentration-dependent. Studies have shown that the inhibitory activity is markedly higher at lower pH values, which is consistent with its acid-activation mechanism. Interestingly, comparative studies with the two enantiomers of this compound indicated no significant enantiomeric preference for its inhibitory activity. The inhibition of the H+/K+-ATPase by this compound can be reversed by sulfhydryl reagents such as dithiothreitol, which confirms the formation of a disulfide bond with the enzyme.
Signaling Pathway of H+/K+-ATPase Inhibition
Ro 18-5364: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the identification and validation of the biological target for the compound Ro 18-5364. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concept: Targeting Gastric Acid Secretion
This compound is a potent and specific inhibitor of the gastric H+/K+ ATPase, also known as the proton pump. This enzyme is the final and key regulator of gastric acid secretion. By targeting this proton pump, this compound effectively reduces the acidity of the stomach. The inhibitory action of this compound is more pronounced in acidic environments, a characteristic feature of proton pump inhibitors (PPIs) which are acid-activated prodrugs.[1] There is no significant difference in the inhibitory activity between the two enantiomers of this compound.[1]
Quantitative Data Summary
The inhibitory potency of this compound on the H+/K+ ATPase has been quantified through various studies. The following table summarizes the key quantitative metrics.
| Parameter | Value | Species/Conditions | Reference |
| Apparent Kᵢ | 0.1 µM | Gastric Mucosal (H+ + K+)-ATPase | [2] |
| IC₅₀ | 0.034 µM | Rabbit isolated gastric glands (AP accumulation) | |
| IC₅₀ | Not specified, but correlated with acid-activation rate | Hog gastric vesicles, pH 6.11 | [3] |
Experimental Protocols
H+/K+ ATPase Activity Assay
This assay quantifies the enzymatic activity of H+/K+ ATPase by measuring the rate of ATP hydrolysis, which is determined by the amount of inorganic phosphate (B84403) (Pi) released.
a. Preparation of H+/K+ ATPase-Enriched Microsomes (from porcine or rabbit gastric mucosa)
-
Excise the stomach and wash the mucosal surface with saline.
-
Scrape the gastric mucosa and homogenize in a buffer containing sucrose, a buffering agent (e.g., Tris-HCl), and a chelating agent (e.g., EDTA) to maintain osmotic stability and inhibit proteases.
-
Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove whole cells and nuclei, followed by a high-speed spin to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and store at -80°C.
b. ATPase Activity Measurement
-
Prepare a reaction mixture containing a buffer at a specific pH (e.g., 6.5), MgCl₂, KCl, and the H+/K+ ATPase-enriched microsomes.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).
-
Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
Calculate the H+/K+ ATPase activity as the difference between the total ATPase activity (in the presence of K+) and the basal Mg2+-ATPase activity (in the absence of K+).
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiolabeled this compound Binding Assay
This assay directly demonstrates the binding of this compound to the H+/K+ ATPase.
-
Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).
-
Incubate the H+/K+ ATPase-enriched microsomes with the radiolabeled this compound at 37°C in a buffer at an acidic pH to facilitate activation and binding.
-
After incubation, separate the membrane-bound radiolabel from the free radiolabel by filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
To confirm the specificity of binding, perform competition experiments by co-incubating the radiolabeled this compound with an excess of non-radiolabeled this compound or other known proton pump inhibitors.
-
To identify the specific protein target, the microsomes incubated with radiolabeled this compound can be solubilized and the proteins separated by SDS-PAGE. The gel is then subjected to autoradiography to visualize the protein to which the radiolabel is bound.
Vesicular Proton Transport Assay
This functional assay measures the ability of the H+/K+ ATPase to pump protons into enclosed membrane vesicles, and the inhibitory effect of this compound on this process.
-
Use the H+/K+ ATPase-enriched microsomes, which form sealed vesicles.
-
Load the vesicles with a pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange). The fluorescence of this dye is quenched when it accumulates in an acidic environment.
-
Prepare a reaction buffer containing KCl.
-
Add the vesicles and this compound at various concentrations to the buffer.
-
Initiate proton transport by adding ATP and a potassium ionophore (e.g., valinomycin) to create a K+ gradient.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates proton influx and acidification of the vesicle interior.
-
The rate of fluorescence quenching is proportional to the rate of proton transport.
-
Calculate the percentage of inhibition of proton transport by this compound at different concentrations to determine its IC₅₀.
Visualizations
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
Caption: Signaling pathway of gastric acid secretion and its inhibition by this compound.
Experimental Workflow for Target Identification and Validation
Caption: Logical workflow for the identification and validation of H+/K+ ATPase as the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of Ro 18-5364
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. As a member of the substituted benzimidazole (B57391) class of compounds, it effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative potency, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of gastric acid inhibitors.
Core Pharmacological Profile
This compound is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. Its mechanism of action is shared with other proton pump inhibitors (PPIs) and involves its conversion to an active form in the acidic environment of the parietal cell canaliculi.
Chemical Identity:
-
IUPAC Name: (5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one)[1]
-
Prodrug: Ro 18-5362 (the sulfide (B99878) form) is the less active prodrug that is converted to the active sulfoxide, this compound.[2]
Mechanism of Action
The inhibitory activity of this compound is dependent on its acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This transformation allows the molecule to form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby inhibiting the transport of H+ ions into the gastric lumen and reducing acid secretion. The potency of this compound, like other benzimidazole PPIs, is directly correlated with its rate of acid-activation.
Quantitative Pharmacological Data
The following table summarizes the in vitro potency of this compound in inhibiting gastric acid secretion and H+/K+-ATPase activity.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 0.034 µM | Rabbit | Inhibition of [14C]-aminopyrine accumulation in isolated gastric glands | |
| Apparent Ki | 0.1 µM | Swine | Inhibition of H+/K+-ATPase in gastric mucosal membranes | [3] |
Signaling Pathway and Molecular Interactions
The following diagram illustrates the mechanism of action of this compound, from its systemic absorption to the inhibition of the gastric proton pump.
References
- 1. WO1996002535A1 - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]
- 2. targetmol.com [targetmol.com]
- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Ro 18-5364 with H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the potent antisecretagogue agent, Ro 18-5364, and the gastric proton pump, H+/K+-ATPase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a vital resource for professionals in the fields of pharmacology, biochemistry, and drug development.
Core Interaction Data
This compound is a powerful inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2][3][4][5][6] Its inhibitory activity is markedly more pronounced in acidic environments.[1][3][5][6] The following table summarizes the key quantitative parameters defining the interaction between this compound and H+/K+-ATPase.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.034 µM | Rabbit | Inhibition of [14C]-aminopyrine accumulation in isolated gastric glands. | [7] |
| Apparent Ki | 0.1 µM | Swine | Decrease in enzymatic activity of gastric mucosal (H+ + K+)-ATPase. | [8] |
Mechanism of Action: An Acid-Activated Prodrug
This compound, a substituted benzimidazole (B57391) sulfoxide, functions as a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[2][4] The potency of this compound, similar to other proton pump inhibitors (PPIs), is directly correlated with its rate of acid-catalyzed activation.[1][9][10]
The mechanism unfolds in the acidic canaliculus of the gastric parietal cell, where this compound undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide (B3320178) cation.[4][11] This activated intermediate then forms a covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[4][11] This covalent modification is critical for the inhibition of the enzyme's pumping activity.
The interaction with sulfhydryl groups is further evidenced by the reversal of inhibition upon treatment with sulfhydryl-containing reagents such as dithiothreitol, which can restore H+/K+-ATPase activity.[8] While the precise cysteine residues that this compound interacts with have not been definitively identified, studies on other benzimidazole PPIs have pinpointed Cys813, located in the loop between the fifth and sixth transmembrane segments of the α-subunit, as a key site for covalent modification and subsequent enzyme inhibition.[11] Interestingly, there appears to be no significant difference in the inhibitory activity between the two enantiomers of this compound.[1][3][5][6]
The following diagram illustrates the proposed signaling pathway for the activation and inhibitory action of this compound.
Caption: Mechanism of this compound activation and H+/K+-ATPase inhibition.
Experimental Protocols
The investigation of the interaction between this compound and H+/K+-ATPase employs a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
H+/K+-ATPase Activity Assay using a Coupled Enzyme System
This method quantifies H+/K+-ATPase activity by measuring ATP hydrolysis through a pyruvate (B1213749) kinase-lactate dehydrogenase-linked system.[1]
a) Preparation of Gastric Vesicles:
-
Hog gastric mucosa is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
b) Assay Procedure:
-
Gastric vesicles are pre-incubated in a solution containing a high concentration of KCl and valinomycin (B1682140) to facilitate K+ influx and acidify the intravesicular space.
-
The assay mixture is prepared with pyruvate kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate (B93156), and NADH.
-
The reaction is initiated by the addition of Mg-ATP.
-
The H+/K+-ATPase hydrolyzes ATP, and the resulting ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate.
-
Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.
-
The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm, which is directly proportional to the ATPase activity.
c) Inhibition Studies:
-
This compound is introduced into the assay medium. The active form is generated in the acidic intravesicular space and subsequently quenched in the extravesicular medium (pH 6.11) by the addition of glutathione.
-
The IC50 value is determined by measuring the concentration-dependent inhibition of ATPase activity.
[14C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands
This assay provides an indirect measure of acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of isolated gastric glands.[7]
a) Isolation of Gastric Glands:
-
Gastric glands are isolated from rabbit gastric mucosa by collagenase digestion.
b) Assay Procedure:
-
Isolated gastric glands are incubated in a buffer containing [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.
-
In the presence of acid, [14C]-aminopyrine becomes protonated and trapped within the acidic canaliculi of the parietal cells.
-
After incubation, the glands are separated from the medium by centrifugation.
-
The amount of radioactivity accumulated in the glands is determined by liquid scintillation counting.
c) Inhibition Studies:
-
Gastric glands are pre-incubated with varying concentrations of this compound before the addition of the secretagogue.
-
The inhibitory effect of this compound is quantified by the reduction in [14C]-aminopyrine accumulation compared to control conditions.
-
The IC50 value is calculated from the dose-response curve.
In Vitro H+/K+-ATPase Inhibition Assay using Malachite Green Reagent
This colorimetric assay directly measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by H+/K+-ATPase.[12]
a) Preparation of H+/K+-ATPase Enriched Microsomes:
-
Microsomes are prepared from gastric mucosa through homogenization and differential centrifugation, followed by purification on a discontinuous sucrose (B13894) gradient.
b) Assay Procedure:
-
H+/K+-ATPase enriched microsomes are pre-incubated with varying concentrations of this compound or a vehicle control in an assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2) at 37°C.
-
The enzymatic reaction is initiated by the addition of a pre-warmed mixture of ATP and KCl (final concentrations of 2 mM and 10 mM, respectively).
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a Malachite Green reagent, which forms a colored complex with the liberated inorganic phosphate.
-
After a color development period, the absorbance is measured at 620-650 nm using a microplate reader.
-
The concentration of released Pi is determined from a standard curve prepared with a phosphate standard.
c) Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines a typical experimental workflow for an in vitro H+/K+-ATPase inhibition assay.
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
References
- 1. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchtrends.net [researchtrends.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. jnsbm.org [jnsbm.org]
- 7. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
In Vivo Effects of Ro 18-5364: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 18-5364 is a substituted benzimidazole (B57391) derivative that acts as a potent and irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final common pathway for acid secretion in the stomach's parietal cells. By targeting this proton pump, this compound, like other PPIs, effectively reduces gastric acid secretion. This mechanism of action makes it a potential therapeutic agent for acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).
Mechanism of Action
This compound is a prodrug that requires activation in an acidic environment. The molecule accumulates in the acidic canaliculi of parietal cells, where it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178). This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation. The inhibition of the proton pump blocks the final step in gastric acid secretion, resulting in a profound and long-lasting reduction of both basal and stimulated acid output.
Below is a diagram illustrating the general signaling pathway and mechanism of action for proton pump inhibitors like this compound.
Quantitative Data
While specific in vivo dose-response data for this compound is not publicly available, in vitro studies have demonstrated its potent inhibitory activity.
| Parameter | Value | Species | Preparation | Reference |
| Ki | 0.1 µM | Swine | Gastric Mucosal (H+ + K+)-ATPase | [1] |
| IC50 | Correlated with the rate of acid-activation | Hog | Gastric Vesicles (H+, K+)-ATPase | [2] |
Note: The IC50 value is dependent on the pH of the assay, reflecting the acid-activation requirement of the compound. A good correlation has been observed between the rate of formation of the active sulfenamide derivative and the inhibitory potency (IC50) for various substituted benzimidazoles, including this compound[2].
Experimental Protocols for In Vivo Assessment
The following are detailed methodologies for key experiments typically used to evaluate the in vivo efficacy of proton pump inhibitors. These protocols are based on studies of other PPIs and are presumed to be similar to those that would be used for this compound.
Pylorus-Ligated (Shay) Rat Model for Anti-Secretory and Anti-Ulcer Activity
This model is widely used to assess the ability of a compound to reduce gastric acid secretion and protect against ulcer formation.
Objective: To determine the effect of this compound on gastric acid volume, pH, total acidity, and ulcer index in pylorus-ligated rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (various doses)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Urethane or other suitable anesthetic
-
Surgical instruments
-
pH meter
-
Tubes for gastric content collection
Procedure:
-
Animal Preparation: Rats are fasted for 24-48 hours with free access to water.
-
Dosing: Animals are divided into groups and administered either vehicle or different doses of this compound orally or intraperitoneally.
-
Surgical Procedure: One hour after dosing, rats are anesthetized. A midline abdominal incision is made, and the pylorus is ligated with a silk suture. The abdominal wall is then closed.
-
Gastric Content Collection: Four hours after pylorus ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.
-
Analysis:
-
Volume: The volume of the gastric juice is measured.
-
pH: The pH of the gastric juice is determined using a pH meter.
-
Total Acidity: The gastric juice is titrated with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.
-
Ulcer Index: The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The severity of the ulcers is scored based on their number and size.
-
-
Data Presentation: The results are typically presented as the mean ± SEM for each group, and statistical analysis is performed to determine the significance of the effects.
Gastric Fistula Dog Model for Stimulated Gastric Acid Secretion
This model allows for the repeated collection of gastric juice in conscious animals and is used to assess the effect of a drug on stimulated gastric acid secretion.
Objective: To evaluate the inhibitory effect of this compound on histamine- or pentagastrin-stimulated gastric acid secretion in conscious dogs with a chronic gastric fistula.
Materials:
-
Beagle dogs with a surgically implanted chronic gastric fistula
-
This compound (various doses)
-
Vehicle
-
Histamine (B1213489) or Pentagastrin (secretagogues)
-
Apparatus for continuous collection of gastric juice
-
pH meter and titrator
Procedure:
-
Animal Preparation: Dogs are fasted overnight before the experiment.
-
Basal Secretion: Basal gastric acid secretion is collected for a predetermined period (e.g., 1 hour).
-
Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue (e.g., histamine or pentagastrin) is initiated to induce a stable level of acid secretion.
-
Dosing: Once a steady state of acid secretion is achieved, this compound or vehicle is administered intravenously or orally.
-
Gastric Juice Collection and Analysis: Gastric juice is collected continuously in fractions (e.g., every 15 minutes) for several hours after drug administration. The volume, pH, and total acidity of each fraction are determined.
-
Data Analysis: The percentage inhibition of stimulated acid secretion is calculated for each dose of this compound. Dose-response curves can be constructed to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
Below is a diagram illustrating a generalized experimental workflow for in vivo assessment of a proton pump inhibitor.
Conclusion
References
- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Findings on Ro 18-5364: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 is a substituted benzimidazole (B57391) derivative identified as a potent and irreversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. As a member of the proton pump inhibitor (PPI) class of drugs, its mechanism of action is contingent on an acid-catalyzed activation to a reactive species that forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump. This technical guide synthesizes the available preliminary research findings on this compound, presenting its mechanism of action, quantitative inhibitory data, and the experimental methodologies employed in its initial characterization.
Mechanism of Action
This compound, like other proton pump inhibitors, is a prodrug that requires activation in an acidic environment. The potency of this compound is directly correlated with its rate of acid-activation.[1] In the acidic milieu of the parietal cell canaliculus, this compound undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide (B3320178) derivative. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme's pumping function. This, in turn, reduces the secretion of gastric acid into the stomach lumen.
Signaling Pathway of H+/K+-ATPase Inhibition by this compound
Quantitative Data
The inhibitory potency of this compound has been quantified in several studies using different experimental models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.034 µM (34 nM) | [¹⁴C]-Aminopyrine accumulation in isolated rabbit gastric glands | Bastaki et al., 2000[2] |
| Apparent Ki | 0.1 µM (100 nM) | (H+ + K+)-ATPase activity in gastric mucosal membranes | Sigrist-Nelson et al., 1986[3] |
Table 2: Comparative IC50 Values of Proton Pump Inhibitors
This table provides a comparison of the potency of this compound with other established proton pump inhibitors, as determined by the inhibition of aminopyrine (B3395922) (AP) accumulation in isolated rabbit gastric glands.
| Compound | IC50 (µM) |
| Lansoprazole | 0.007 |
| Omeprazole | 0.012 |
| Rabeprazole | 0.018 |
| This compound | 0.034 |
| Pantoprazole | 0.050 |
| Data from Bastaki et al., 2000[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used in the preliminary studies of this compound, based on the available information.
H+/K+-ATPase Inhibition Assay (Morii et al., 1990)
This assay determined the half-maximal inhibitory concentrations (IC50) of substituted benzimidazoles on H+/K+-ATPase in hog gastric vesicles.
Experimental Workflow:
Methodology Summary:
-
Preparation of Gastric Vesicles: Hog gastric vesicles containing the H+/K+-ATPase were prepared.
-
Assay Conditions: The vesicles were incubated in a solution containing a high concentration of potassium chloride (KCl), valinomycin (a potassium ionophore), and magnesium ATP (Mg-ATP) to induce acidification of the intravesicular medium.
-
Inhibitor Addition and Activation: this compound was added to the vesicle suspension. The acidic environment within the vesicles facilitated the activation of the inhibitor.
-
Reaction and Quenching: The activated inhibitor reacted with the sulfhydryl groups on the luminal side of the H+/K+-ATPase. To ensure that only the intravesicular activation was measured, any active compound formed in the extravesicular medium (pH 6.11) was quenched with glutathione (B108866) (GSH).
-
Measurement of ATPase Activity: The rate of ATP hydrolysis, and thus the activity of the H+/K+-ATPase, was measured using a coupled enzyme system of pyruvate kinase and lactate (B86563) dehydrogenase. The hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Aminopyrine Accumulation Assay (Bastaki et al., 2000)
This method assessed the inhibitory effect of this compound on acid secretion in isolated rabbit gastric glands by measuring the accumulation of a weak base, [¹⁴C]-aminopyrine.
Methodology Summary:
-
Isolation of Gastric Glands: Gastric glands were isolated from rabbits.
-
Stimulation of Acid Secretion: Acid secretion in the isolated glands was stimulated using dibutyryl cyclic AMP (dbcAMP) and Ro 20-1724 (a phosphodiesterase inhibitor).
-
Inhibitor Treatment: The stimulated gastric glands were incubated with varying concentrations of this compound and other proton pump inhibitors for different durations (5, 10, and 20 minutes) at 37°C.
-
Measurement of Aminopyrine Accumulation: The accumulation of radioactively labeled aminopyrine ([¹⁴C]-AP) within the acidic compartments of the gastric glands was measured using a scintillation counter. The degree of AP accumulation is proportional to the level of acid secretion.
-
Calculation of IC50: Dose-response curves were generated to determine the IC50 values for each inhibitor.
Chemical Structure
The chemical structure of this compound is characteristic of the substituted benzimidazole class of proton pump inhibitors.
[Image of the chemical structure of this compound would be inserted here if available]
Conclusion
The preliminary research findings clearly establish this compound as a potent inhibitor of the gastric H+/K+-ATPase. Its mechanism of action, involving acid-catalyzed activation and irreversible binding to the proton pump, is consistent with other members of the benzimidazole class. The quantitative data, particularly its low nanomolar IC50 value, underscores its significant inhibitory activity. The detailed experimental protocols, summarized herein, provide a foundation for further investigation and development of this and similar compounds. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profiles in more complex biological systems is warranted.
References
- 1. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro 18-5364 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 is a potent, irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final step in the secretion of gastric acid, and its inhibition is a key therapeutic strategy for acid-related gastrointestinal disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, enabling researchers to reliably assess its potency and mechanism of action. The protocols described herein focus on the direct inhibition of H+/K+-ATPase activity in isolated gastric microsomes and the functional inhibition of acid secretion in isolated gastric glands.
Introduction
This compound belongs to the class of substituted benzimidazoles, which act as proton pump inhibitors (PPIs).[1][2][3] Like other PPIs, this compound is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[1] Understanding the in vitro pharmacology of this compound is crucial for its development and for comparative studies with other PPIs. The following protocols provide standardized methods to determine key pharmacological parameters such as IC50 and Ki values.
Data Presentation
The inhibitory potency of this compound has been determined in various in vitro systems. The following table summarizes the key quantitative data.
| Assay Type | Biological System | Measured Parameter | Value (µM) | Reference |
| H+/K+-ATPase Activity Assay | Isolated Hog Gastric Membranes | Apparent Ki | 0.1 | Sigrist-Nelson et al., 1986 |
| [14C]-Aminopyrine Accumulation | Isolated Rabbit Gastric Glands | IC50 | 0.034 | Bastaki et al., 2000 |
Signaling Pathway and Mechanism of Action
This compound inhibits the final step of gastric acid secretion by targeting the H+/K+-ATPase in parietal cells. The signaling pathway leading to the activation of the proton pump and the mechanism of inhibition by this compound are depicted below.
References
Application Notes and Protocols for Ro 18-5364 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ro 18-5364
This compound is a potent and selective inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. As a member of the substituted benzimidazole (B57391) class of compounds, it shares a mechanism of action with clinically used proton pump inhibitors (PPIs) like omeprazole (B731) and lansoprazole. These compounds are prodrugs that, in an acidic environment, convert to a reactive species that forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase. This irreversible inhibition blocks the final step of gastric acid secretion. In a research context, this compound is a valuable tool for studying the role of the H+/K+-ATPase in various physiological and pathological processes, including its emerging role in cancer biology.
Proton pumps are not only crucial for gastric acid secretion but are also implicated in the regulation of intracellular pH in various cell types, including cancer cells. Many cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular space, which is thought to contribute to tumor progression, metastasis, and drug resistance. By inhibiting proton pumps, compounds like this compound can disrupt this pH balance, leading to intracellular acidification and potentially inducing apoptosis or sensitizing cancer cells to conventional chemotherapies.
Mechanism of Action
This compound, like other benzimidazole PPIs, is a weak base that accumulates in acidic compartments. In the acidic environment of the secretory canaliculi of parietal cells, or potentially in the acidic microenvironment of tumors, this compound undergoes a proton-catalyzed conversion to its active form, a sulfenamide. This reactive molecule then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.
Application Notes and Protocols: Preparation of Ro 18-5364 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase. Due to the limited availability of public data on the solubility and stability of this specific compound, this guide includes a generalized workflow for solubility determination and best practices for the handling and storage of stock solutions for research applications.
Compound Information
This compound is a sulfoxide (B87167) compound and a potent proton pump inhibitor. It is structurally related to other benzimidazole (B57391) derivatives and is often studied in the context of gastric acid secretion. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| IUPAC Name | 5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one | Inferred from related compounds |
| CAS Number | 101387-98-8 | [1][2] |
| Molecular Formula | C22H25N3O3S | [1][2][3] |
| Molecular Weight | 427.58 g/mol | Calculated |
| Appearance | Not specified. Typically a solid. | General knowledge |
| Purity | ≥98% (typical for research grade) | General laboratory standard |
Note: A listed molecular weight of 411.5 g/mol from one supplier appears to be inconsistent with the provided molecular formula[3]. The calculated molecular weight is recommended for concentration calculations.
Solubility and Stability
It is strongly recommended that the end-user performs a solubility test before preparing a high-concentration stock solution.
Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (200 proof)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Pipettes and sterile, filtered pipette tips
Protocol for Solubility Determination (Small Scale)
-
Accurately weigh approximately 1 mg of this compound into a pre-weighed vial.
-
Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, gently warm the solution (not exceeding 37°C) and/or sonicate for 5-10 minutes.
-
If the compound dissolves completely, it is soluble at that concentration (in this example, 10 mg/mL). You can proceed to prepare a stock solution at or below this concentration.
-
If the compound does not dissolve, add another precise volume of solvent to dilute the concentration and repeat steps 3-5.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is based on a target concentration and assumes solubility in DMSO, which is common for similar compounds. Confirm solubility before proceeding with larger quantities.
-
Calculate the required mass:
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = 1 mL x 10 mmol/L x 427.58 g/mol = 4.276 mg
-
-
Preparation Steps:
-
Accurately weigh 4.28 mg of this compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Visually confirm that no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or light-protecting tubes to minimize freeze-thaw cycles and light exposure.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Handling
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Store stock solutions at -20°C or -80°C. It is recommended to use aliquots within one month. For long-term storage, -80°C is preferable.
-
Stability in Aqueous Solutions: Based on data for related compounds, it is not recommended to store aqueous dilutions for more than 24 hours. Prepare fresh aqueous working solutions from the frozen stock for each experiment.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Mechanism of action of this compound as a proton pump inhibitor.
References
Application Notes and Protocols for Ro 18-5364 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 18-5364 is a potent, irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. Like other substituted benzimidazoles such as omeprazole (B731) and rabeprazole, it effectively suppresses gastric acid secretion. Its mechanism of action relies on its acid-activated conversion to a reactive species that covalently binds to the H+/K+-ATPase, thereby inactivating it. These application notes provide a comprehensive overview and representative protocols for the administration of this compound in animal studies, based on available data and established methodologies for similar proton pump inhibitors (PPIs). Due to the limited publicly available in-vivo data for this compound, the following protocols are adapted from studies on well-characterized PPIs.
Mechanism of Action: H+/K+-ATPase Inhibition
This compound, being a proton pump inhibitor, follows a well-established mechanism of action. It is a prodrug that requires an acidic environment for its conversion into the active form.
Measuring H+/K+-ATPase Activity with Ro 18-5364: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proton pump, H+/K+-ATPase, is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders. Ro 18-5364 is a potent, irreversible inhibitor of the gastric H+/K+-ATPase.[1][2] As a member of the substituted benzimidazole (B57391) class of proton pump inhibitors (PPIs), this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[3][4][5] This document provides detailed protocols for the preparation of H+/K+-ATPase enriched vesicles and the measurement of enzyme inhibition by this compound, along with relevant quantitative data for comparative analysis.
Mechanism of Action
This compound, a sulfoxide, undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178) derivative.[3][5][6] This activated form then covalently binds to sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of its activity.[3] The rate of this acid-activation is directly correlated with the inhibitory potency of benzimidazole derivatives.[3][4]
Data Presentation
Table 1: Inhibitory Potency of this compound against H+/K+-ATPase
| Parameter | Value | Conditions | Reference |
| Apparent Kᵢ | 0.1 µM | Gastric Mucosal H+/K+-ATPase | [1] |
| IC₅₀ | 0.034 µM | Isolated Rabbit Gastric Glands ([¹⁴C]-aminopyrine accumulation) | [7] |
Table 2: Comparative IC₅₀ Values of Various Proton Pump Inhibitors
| Compound | IC₅₀ (µM) | Experimental System | Reference |
| Lansoprazole | 0.007 | Isolated Rabbit Gastric Glands | [7] |
| Omeprazole | 0.012 | Isolated Rabbit Gastric Glands | [7] |
| Rabeprazole | 0.018 | Isolated Rabbit Gastric Glands | [7] |
| This compound | 0.034 | Isolated Rabbit Gastric Glands | [7] |
| Pantoprazole (B1678409) | 0.050 | Isolated Rabbit Gastric Glands | [7] |
Experimental Protocols
Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Microsomes
This protocol describes the isolation of H+/K+-ATPase enriched vesicles from hog or rabbit gastric mucosa, which serve as the enzyme source for the inhibition assay.
Materials:
-
Fresh hog or rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Sucrose Solutions: 32% (w/v) and 40% (w/v) sucrose in 5 mM PIPES-Tris (pH 6.8)
-
Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Excise the stomach and wash the mucosal surface with ice-cold saline.
-
Gently scrape the gastric mucosa from the fundic region.
-
Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomes.
-
Resuspend the microsomal pellet in the Homogenization Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (32% and 40% sucrose solutions).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+/K+-ATPase enriched vesicles will be located at the interface of the 32% and 40% sucrose layers.
-
Carefully collect this fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in aliquots.
Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay with this compound
This assay measures the activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of this compound is determined by comparing the enzyme activity in its presence and absence.
Materials:
-
H+/K+-ATPase enriched gastric microsomes (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂
-
ATP Solution: 2 mM ATP in Assay Buffer
-
KCl Solution: 20 mM KCl in Assay Buffer
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Mix Solution A and Solution B in a 3:1 ratio just before use.
-
-
Phosphate Standard Solution (e.g., KH₂PO₄)
-
96-well microplate and microplate reader
Procedure:
Part A: Acid Activation of this compound and Enzyme Inhibition
-
Prepare serial dilutions of this compound in an acidic buffer (e.g., 0.1 N HCl) to facilitate its conversion to the active sulfenamide. The incubation time in the acidic buffer should be optimized but is typically short (e.g., 10-20 minutes).
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the acid-activated this compound dilution or control (acidic buffer with DMSO).
-
20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).
-
-
Pre-incubate the plate at 37°C for 30 minutes to allow the activated inhibitor to bind to the enzyme.
Part B: Measurement of ATPase Activity
-
To initiate the enzymatic reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions to each well (final concentrations: ~0.4 mM ATP, ~4 mM KCl).
-
Incubate the plate at 37°C for 20-30 minutes.
-
To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Prepare a standard curve using the Phosphate Standard Solution to determine the amount of Pi released.
-
Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Signaling pathway of H+/K+-ATPase inhibition by this compound.
Caption: Experimental workflow for measuring H+/K+-ATPase inhibition.
References
- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, this compound to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid activation of (H+–K+)-ATPase inhibiting 2-(2-pyridylmethyl-sulphinyl)benzimidazoles: isolation and characterization of the thiophilic ‘active principle’ and its reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantiomeric Separation of Ro 18-5364
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantiomeric separation of Ro 18-5364, a sulfoxide (B87167) proton pump inhibitor. The methodologies outlined are based on established chiral separation techniques for proton pump inhibitors, primarily utilizing high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases.
Introduction
This compound is a chiral sulfoxide that acts as a potent inhibitor of the gastric H+/K+-ATPase, the final step in the secretion of gastric acid.[1][2][3][4] Like other proton pump inhibitors (PPIs), the stereochemistry of this compound can play a significant role in its pharmacological and pharmacokinetic properties. Therefore, the ability to separate and analyze its enantiomers is crucial for research, development, and quality control purposes. The most effective and widely used method for the enantioseparation of this compound and similar PPIs is chiral HPLC.[5][6][7][8]
Mechanism of Action: Proton Pump Inhibition
This compound, as a proton pump inhibitor, irreversibly blocks the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells. This inhibition prevents the final step of acid secretion into the stomach lumen. The drug, a weak base, accumulates in the acidic environment of the parietal cell, where it is converted to its active, achiral sulfenamide (B3320178) form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of this compound can be effectively separated using HPLC on a polysaccharide-based chiral stationary phase (CSP). Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates, are highly effective in resolving the enantiomers of sulfoxide compounds like this compound.[5][6][7][8]
Experimental Workflow
The general workflow for the chiral separation of this compound involves sample preparation, HPLC analysis, and data processing.
Representative HPLC Protocol
This protocol is a representative method for the analytical-scale separation of this compound enantiomers, based on established methods for similar proton pump inhibitors.[6][7][8] Optimization may be required for specific applications or instrumentation.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Chiral Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Data System | Chromatography data acquisition and processing software |
| Solvents | HPLC grade Acetonitrile (ACN) and Methanol (MeOH) |
| Additives | Acetic Acid (AcOH) and Triethylamine (TEA) |
| Sample Diluent | Mobile Phase |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Triethylamine (exact ratio to be optimized, e.g., 50:50:0.1:0.02 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (ambient) |
| Detection Wavelength | 280 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 - 1.0 mg/mL |
Protocol Steps
-
Mobile Phase Preparation:
-
Carefully measure the required volumes of acetonitrile, methanol, acetic acid, and triethylamine.
-
Mix the components thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic this compound standard or sample in the mobile phase to achieve the desired concentration (e.g., 1.0 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times (t_R1 and t_R2), peak areas, and calculate the resolution (R_s) and separation factor (α).
-
Expected Results and Data Presentation
The successful separation will yield two distinct peaks in the chromatogram, corresponding to the two enantiomers of this compound. The quantitative data should be summarized for clear comparison and reporting.
Table 3: Representative Chromatographic Data for this compound Enantioseparation
| Parameter | Symbol | Formula | Expected Value |
| Retention Time (1st Eluting Enantiomer) | t_R1 | - | Variable |
| Retention Time (2nd Eluting Enantiomer) | t_R2 | - | Variable |
| Separation Factor | α | t_R2 / t_R1 | > 1.1 |
| Resolution | R_s | 2(t_R2 - t_R1) / (w_1 + w_2) | > 1.5 (baseline separation) |
| Enantiomeric Excess (% ee) | % ee | |(Area_1 - Area_2)| / (Area_1 + Area_2) x 100 | Dependent on sample |
(Note: w_1 and w_2 are the peak widths at the base for the first and second eluting enantiomers, respectively.)
Conclusion
The enantiomers of this compound can be reliably separated and quantified using chiral HPLC with polysaccharide-based stationary phases. The provided protocols and application notes offer a robust starting point for researchers and scientists in the pharmaceutical industry. Method optimization, particularly of the mobile phase composition, may be necessary to achieve optimal resolution and analysis time for specific applications. The ability to perform enantioselective analysis is essential for understanding the stereospecific properties of this compound and for ensuring the quality and consistency of this potent proton pump inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999063940A2 - INHIBITORS OF H+K+-ATPase - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Ro 18-5364 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 18-5364 is a potent and irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. As a member of the substituted benzimidazole (B57391) class of compounds, it effectively reduces gastric acid secretion. Its mechanism of action involves an acid-catalyzed activation to a reactive sulfenamide (B3320178) species, which then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. This covalent modification inactivates the enzyme, thereby inhibiting the final step of acid production in the stomach's parietal cells.
These application notes provide a comprehensive guide for the synthesis of this compound analogues and the evaluation of their biological activity. The protocols are intended to aid researchers in the exploration of structure-activity relationships (SAR) within this class of proton pump inhibitors (PPIs) and in the development of novel therapeutic agents for acid-related gastrointestinal disorders.
Data Presentation: Structure-Activity Relationships
| Compound | Structure | Target | Activity | Reference |
| This compound | Sulfoxide (B87167) | Gastric H+/K+-ATPase | Apparent Ki = 0.1 µM | [1] |
| Ro 18-5362 | Sulfide (B99878) (Prodrug) | Gastric H+/K+-ATPase | Less active than this compound | [1] |
Table 1: Inhibitory Activity of this compound and its Prodrug.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogues
The synthesis of this compound and its analogues is a multi-step process that culminates in the asymmetric oxidation of a prochiral sulfide intermediate. The following protocol outlines a general synthetic route.
Step 1: Synthesis of the Substituted Pyridine (B92270) Intermediate
The synthesis typically begins with a substituted pyridine, which is functionalized to introduce a leaving group at the 2-methyl position.
Step 2: Synthesis of the Substituted Benzimidazole Thiol
This involves the reaction of a substituted o-phenylenediamine (B120857) with carbon disulfide in the presence of a base to form the 2-mercaptobenzimidazole (B194830).
Step 3: Coupling of the Pyridine and Benzimidazole Moieties to form the Sulfide Precursor
The functionalized pyridine from Step 1 is reacted with the benzimidazole thiol from Step 2 to yield the key sulfide intermediate.
Step 4: Asymmetric Oxidation to the Sulfoxide (this compound Analogue)
The final and crucial step is the asymmetric oxidation of the sulfide to the corresponding sulfoxide. The Kagan-Modena protocol is a commonly employed method for this transformation.
Materials and Reagents:
-
Appropriately substituted 2-(chloromethyl)pyridine (B1213738) derivative
-
Appropriately substituted 2-mercaptobenzimidazole
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Titanium (IV) isopropoxide
-
(+)-Diethyl L-tartrate
-
Cumene (B47948) hydroperoxide or tert-butyl hydroperoxide
-
Dichloromethane (B109758) (anhydrous)
-
Water (for workup)
-
Brine
-
Sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Sulfide Precursor: a. Dissolve the substituted 2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of base (e.g., sodium hydroxide) to form the thiolate salt. b. To this solution, add the substituted 2-(chloromethyl)pyridine derivative portionwise at room temperature. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). d. Upon completion, remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent (e.g., ethyl acetate). f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude sulfide by column chromatography on silica gel.
-
Asymmetric Oxidation: a. To a solution of the sulfide precursor in anhydrous dichloromethane at -20 °C under an inert atmosphere (e.g., argon), add titanium (IV) isopropoxide and (+)-diethyl L-tartrate. b. Stir the mixture for 30 minutes at -20 °C. c. Add cumene hydroperoxide or tert-butyl hydroperoxide dropwise, maintaining the temperature at -20 °C. d. Stir the reaction at -20 °C for several hours, monitoring the progress by TLC. e. Upon completion, quench the reaction by the dropwise addition of water. f. Allow the mixture to warm to room temperature and stir for 1 hour. g. Filter the mixture through a pad of celite to remove titanium salts. h. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. i. Purify the crude sulfoxide (this compound analogue) by column chromatography on silica gel to obtain the desired product.
Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes the measurement of H+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory potential of the synthesized this compound analogues is determined by comparing the enzyme activity in their presence to a control.
Materials and Reagents:
-
H+/K+-ATPase enriched microsomes (prepared from rabbit or hog gastric mucosa)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution: 10 mM ATP in water
-
KCl solution: 100 mM KCl in water
-
Test compounds (this compound analogues) dissolved in DMSO
-
Omeprazole (B731) (as a positive control)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Mix 3 volumes of Solution A with 1 volume of Solution B and add Tween-20 to a final concentration of 0.01%. Prepare fresh.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of H+/K+-ATPase Enriched Microsomes (Brief Outline): a. Homogenize fresh gastric mucosa in a sucrose (B13894) buffer. b. Perform differential centrifugation to pellet the microsomes. c. Purify the microsomes on a sucrose density gradient. d. Resuspend the purified microsomes and determine the protein concentration.
-
Inhibition Assay: a. Prepare serial dilutions of the test compounds and omeprazole in the Assay Buffer. The final DMSO concentration should be kept below 1%. b. In a 96-well plate, add the following to each well:
- 50 µL of Assay Buffer
- 10 µL of the test compound dilution or vehicle (for control)
- 20 µL of H+/K+-ATPase enriched microsomes (~5-10 µg protein) c. Pre-incubate the plate at 37°C for 30 minutes. d. Initiate the reaction by adding 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations will be 2 mM ATP and 10 mM KCl). e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well. g. Incubate at room temperature for 15 minutes to allow for color development. h. Measure the absorbance at 620 nm using a microplate reader. i. Prepare a standard curve using the Phosphate Standard to determine the amount of Pi released. j. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Gastric Acid Secretion and Inhibition
Caption: Gastric acid secretion pathway and its inhibition by this compound.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogues.
References
Troubleshooting & Optimization
Ro 18-5364 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 18-5364, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a substituted benzimidazole (B57391) that acts as a potent, irreversible inhibitor of the gastric H+/K+-ATPase (proton pump).[1] This enzyme is responsible for the final step in gastric acid secretion.[1] Like other proton pump inhibitors (PPIs), this compound is a prodrug that is activated in acidic environments to a reactive species that covalently binds to cysteine residues on the H+/K+-ATPase, thereby inhibiting its function.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
Precipitation of this compound in aqueous buffers is most commonly due to its low aqueous solubility, especially at neutral or acidic pH. As a weak base, its solubility is pH-dependent. Furthermore, the concentration of the compound in the final solution may have exceeded its solubility limit. The organic solvent used for the stock solution can also influence precipitation when diluted into an aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its limited aqueous solubility, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds. For related compounds like rabeprazole, stock solutions are also prepared in ethanol (B145695) and dimethylformamide (DMF).[2]
Q4: How should I store aqueous solutions of this compound?
Aqueous solutions of related proton pump inhibitors are known to be unstable and are not recommended for storage for more than one day.[2] It is best practice to prepare fresh aqueous solutions of this compound for each experiment to ensure compound integrity and reproducible results. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.
Q5: At what pH is this compound most stable?
Substituted benzimidazoles like this compound are known to be acid-labile. Their stability increases in neutral to alkaline conditions. Degradation of this class of compounds is accelerated at lower pH values. For experimental purposes, it is advisable to work with buffers at a pH of 7.2 or higher to minimize degradation.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Final concentration exceeds aqueous solubility. | - Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of DMSO in the final solution (note potential effects on the experiment).- Perform a solubility test with a small amount of the compound in the intended buffer before proceeding with the full experiment. |
| Cloudiness or precipitation in the buffer over time | Compound degradation or delayed precipitation. | - Prepare fresh solutions immediately before use.- Ensure the pH of the aqueous buffer is in the neutral to alkaline range (pH ≥ 7.2).- Consider the use of a different buffer system. |
| Inconsistent experimental results | Degradation of this compound in acidic buffer or improper dissolution. | - Verify the pH of all buffers and solutions.- Ensure the compound is fully dissolved in the stock solution before further dilution.- Prepare fresh dilutions for each replicate if possible. |
Quantitative Solubility Data
| Solvent/Buffer | Approximate Solubility of Rabeprazole Sodium | Reference |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Ethanol | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3] |
| Water | 428.070 mg/mL (at pH 6.6) | [4] |
| Phosphate Buffer, pH 6.8 | 0.830 mg/mL | [4] |
| Phosphate Buffer, pH 8.0 | 1.412 mg/mL | [4] |
| Phosphate Buffer, pH 9.0 | 2.962 mg/mL | [4] |
| Phosphate Buffer, pH 11.0 | 407.397 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, which is recommended for compounds with low aqueous solubility.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris) and adjust the pH to 7.2 or higher.
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Add the stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <1%) to avoid solvent effects in the experiment.
-
Immediate Use: Use the freshly prepared working solution immediately to prevent degradation or precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of H+/K+-ATPase by this compound.
References
Technical Support Center: Ro 18-5364
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the proton pump inhibitor (PPI) Ro 18-5364, with a specific focus on its degradation at acidic pH.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent when using acidic buffers. What could be the cause?
A1: this compound, like other benzimidazole-class proton pump inhibitors, is known to be unstable in acidic conditions. This instability is not merely degradation but is integral to its mechanism of action, which involves acid-catalyzed activation. The potency of substituted benzimidazoles like this compound is correlated with their rate of acid-activation.[1][2][3] Therefore, inconsistencies in your results could be due to the degradation and activation of the compound in your acidic experimental medium. It is crucial to control the pH and duration of exposure to acidic conditions to ensure reproducible results.
Q2: What is the expected degradation pathway of this compound at acidic pH?
A2: The degradation of this compound at acidic pH is an acid-catalyzed process that leads to its active form. The general pathway for benzimidazole (B57391) PPIs involves a two-step protonation. The first protonation occurs on the pyridine (B92270) nitrogen, and the second on the benzimidazole nitrogen. This is followed by a molecular rearrangement to form a reactive tetracyclic sulfenamide. This highly reactive species can then form a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inhibition. Degradation beyond this active form can also occur, leading to various degradation products.
Q3: How can I minimize the degradation of this compound during my experiments if I need to work at a low pH?
A3: To minimize premature degradation, it is recommended to prepare stock solutions of this compound in a non-acidic solvent (e.g., DMSO) and add it to your acidic medium immediately before starting your experiment. The duration of the experiment at a low pH should be kept as short as possible. If prolonged exposure to acidic conditions is necessary, you may need to perform a stability study to quantify the rate of degradation under your specific experimental conditions and account for it in your data analysis.
Q4: Are there any analytical methods to monitor the degradation of this compound?
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in an in vitro assay with an acidic medium.
-
Possible Cause: Acid-catalyzed degradation and activation of this compound is occurring too rapidly, leading to a loss of the parent compound and potentially subsequent degradation of the active form.
-
Troubleshooting Steps:
-
pH Control: Verify the pH of your experimental medium. Even small variations in pH can significantly impact the rate of degradation.
-
Time Course Experiment: Perform a time-course experiment to measure the concentration of this compound over time in your acidic medium using a validated analytical method (e.g., HPLC). This will help you determine the half-life of the compound under your specific conditions.
-
Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments.
-
Temperature Control: Perform your experiments at a controlled, and if possible, lower temperature to reduce the rate of degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples exposed to acidic conditions.
-
Possible Cause: These unknown peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a systematic forced degradation study under acidic conditions to intentionally generate these degradation products. This will help in their preliminary identification.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to check the peak purity of the this compound peak and the unknown peaks.
-
LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the identification and structural elucidation of the degradation products.[7]
-
Quantitative Data Summary
Specific quantitative data on the degradation of this compound at acidic pH is not extensively available in public literature. However, based on the behavior of other proton pump inhibitors, the following qualitative trends can be expected.
| pH Condition | Expected Stability of this compound | Rate of Formation of Active Intermediate |
| pH < 4 | Very Low | High |
| pH 4 - 6 | Low to Moderate | Moderate |
| pH > 6 | High | Low to Negligible |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution, which is a critical step in developing a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol (B129727)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., methanol or DMSO). Dilute to a final known concentration with HPLC grade water to prepare a stock solution (e.g., 1 mg/mL).
-
Acid Degradation:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add a known volume of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., room temperature or elevated temperature like 60°C) for a specific duration (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot of the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same concentration as the test samples without the addition of acid.
-
HPLC Analysis:
-
Inject the control and degraded samples into the HPLC system.
-
Develop a suitable chromatographic method to separate the parent this compound peak from any degradation product peaks. An example of starting conditions could be a mobile phase of acetonitrile:phosphate (B84403) buffer (pH 7.0) in a gradient elution.
-
Monitor the chromatograms at a suitable wavelength (e.g., the λmax of this compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent drug in the degraded sample to that in the control sample.
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics.
-
Analyze the peak areas of the degradation products to understand their formation over time.
-
Visualizations
Caption: Acid-catalyzed activation pathway of this compound.
References
Troubleshooting inconsistent results with Ro 18-5364
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 18-5364 in their experiments. Inconsistent results can be a significant hurdle, and this guide aims to provide clear and actionable solutions to common problems encountered during H+/K+-ATPase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2][3] It belongs to the class of substituted benzimidazoles.[4] The inhibitory mechanism involves an acid-activated conversion of the parent compound into a reactive sulfenamide (B3320178) intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition and a reduction in gastric acid secretion.[5][6]
Q2: Why is the inhibitory effect of this compound pH-dependent?
A2: The potency of this compound and other substituted benzimidazole (B57391) proton pump inhibitors is directly correlated with their rate of acid-activation.[7][8][9][10][11][12] An acidic environment is required to catalyze the conversion of this compound into its active, sulfenamide form.[6] Consequently, its inhibitory effect is significantly more pronounced at low pH.[3][13]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C.[7][10] Stock solutions should be prepared in a suitable organic solvent such as DMSO or ethanol.[7] It is advisable to prepare fresh aqueous working solutions daily, as the stability of similar compounds in aqueous buffers can be limited.[7][10]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
Q: Why are my IC50 values for this compound highly variable between experiments?
A: Variability in IC50 values is a common issue and can stem from several factors:
-
Inconsistent Acid Activation: The degree of this compound activation is highly sensitive to the pH of the pre-incubation or assay buffer. Small variations in pH can lead to significant differences in the concentration of the active inhibitor, thus affecting the IC50 value.
-
Enzyme Preparation Variability: The activity of the H+/K+-ATPase preparation can vary between batches. The purity, concentration, and handling of the enzyme are critical for reproducible results.
-
Incubation Time and Temperature: Variations in pre-incubation and incubation times, as well as temperature fluctuations, can impact both the activation of the inhibitor and the enzymatic reaction rate.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, as it can affect enzyme activity.
Solutions:
-
Strictly control the pH of all buffers.
-
Use a consistent source and batch of H+/K+-ATPase.
-
Standardize all incubation times and maintain a constant temperature.
-
Keep the final solvent concentration low (typically ≤1%) and uniform across the assay.
Issue 2: Low or No Enzyme Inhibition Observed
Q: I am not observing the expected inhibition of H+/K+-ATPase with this compound. What could be the problem?
A: A lack of inhibition can be due to several factors related to the inhibitor, the enzyme, or the assay conditions:
-
Inadequate Acid Activation: The assay conditions may not be sufficiently acidic to promote the conversion of this compound to its active form.
-
Inhibitor Degradation: this compound may have degraded due to improper storage or handling. Prolonged exposure to neutral or alkaline pH, or repeated freeze-thaw cycles of stock solutions, can lead to degradation.
-
Inactive Enzyme: The H+/K+-ATPase preparation may have lost activity due to improper storage or handling.
-
Suboptimal Assay Conditions: The concentration of the substrate (ATP) or cofactor (Mg2+) may not be optimal for the enzyme, or the overall assay conditions may not be conducive to enzyme activity.
Solutions:
-
Ensure the pre-incubation step with the enzyme is performed at an acidic pH to allow for inhibitor activation.
-
Prepare fresh working solutions of this compound for each experiment from a properly stored stock.
-
Verify the activity of your H+/K+-ATPase preparation using a positive control.
-
Optimize assay conditions, including substrate and cofactor concentrations.
Issue 3: Compound Precipitation in Assay Wells
Q: I am observing precipitation when I add this compound to my assay buffer. How can I resolve this?
A: Precipitation of the inhibitor can lead to inaccurate and inconsistent results.
-
Poor Solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers.
-
High Final Concentration: The final concentration of this compound in the assay may exceed its solubility limit.
Solutions:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[7]
-
When preparing working dilutions, add the stock solution to the assay buffer with vigorous mixing.
-
Visually inspect for any precipitation after dilution.
-
If precipitation persists, consider lowering the final assay concentration or adjusting the buffer composition. Ensure the final concentration of the organic solvent is kept to a minimum and is well-tolerated by the enzyme.
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as an IC50 or Ki value. It is important to note that these values can vary depending on the specific experimental conditions, particularly the pH at which the assay is performed.
| Parameter | Reported Value | Experimental Conditions | Reference |
| Apparent Ki | 0.1 µM | Gastric Mucosal (H+ + K+)-ATPase | FEBS Lett. 1986 Mar 3;197(1-2):187-91 |
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is adapted from general procedures for assaying H+/K+-ATPase inhibition and should be optimized for your specific laboratory conditions.
1. Materials and Reagents:
-
This compound
-
H+/K+-ATPase enriched microsomes (e.g., from rabbit gastric mucosa)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2 (Magnesium Chloride)
-
KCl (Potassium Chloride)
-
DMSO (Dimethyl sulfoxide)
-
Malachite Green Reagent (for phosphate (B84403) detection)
-
Phosphate Standard Solution
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C in aliquots.
-
Working Inhibitor Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Reaction Mix: Prepare a 2X reaction mix containing ATP, MgCl2, and KCl in the assay buffer.
3. Assay Procedure:
-
Add the desired volume of the working inhibitor solutions or vehicle (assay buffer with the same percentage of DMSO) to the wells of a microplate.
-
Add the diluted H+/K+-ATPase enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding and activation. Note: An acidic pre-incubation step may be necessary to ensure optimal activation of this compound.
-
Initiate the enzymatic reaction by adding the 2X reaction mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) after a short incubation at room temperature for color development.
4. Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent results.
Caption: Acid activation and inhibition mechanism.
Caption: In vitro H+/K+-ATPase inhibition assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5714504A - Compositions - Google Patents [patents.google.com]
- 4. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitor side effects and drug interactions: Much ado about nothing? | MDedge [mdedge.com]
- 6. Omeprazole - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. soeagra.com [soeagra.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. caymanchem.com [caymanchem.com]
- 12. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 13. ajpp.in [ajpp.in]
Technical Support Center: Optimizing Ro 18-5364 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ro 18-5364 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. It belongs to the class of substituted benzimidazole (B57391) drugs. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme located in the secretory membranes of gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion, and its inhibition leads to a reduction in acid production.
Q2: What are the common in vitro assays used to evaluate this compound activity?
A2: The most common in vitro assay is the H+/K+-ATPase inhibition assay. This assay directly measures the enzymatic activity of the proton pump, typically using isolated gastric microsomes or purified enzyme preparations. Another common assay is the measurement of acid accumulation in isolated gastric glands or parietal cells, often using a pH-sensitive dye or a radiolabeled weak base like [¹⁴C]-aminopyrine.
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: Based on reported IC50 values, a good starting point for in vitro assays is in the nanomolar to low micromolar range. For instance, in studies with isolated rabbit gastric glands, the IC50 for this compound has been reported to be 0.034 µM.[1] Therefore, a concentration range of 1 nM to 10 µM would be appropriate for initial dose-response experiments.
Q4: How should I prepare a stock solution of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition observed | Incorrect concentration range: The concentrations of this compound used may be too low. | Perform a broad dose-response curve, starting from low nanomolar to high micromolar concentrations, to determine the optimal inhibitory range for your specific assay system. |
| Compound instability: this compound, like other benzimidazoles, can be unstable in acidic aqueous solutions. | Prepare fresh dilutions of this compound in your assay buffer just before use. Avoid prolonged storage of diluted aqueous solutions.[3] For related compounds, it is not recommended to store aqueous solutions for more than one day.[2] | |
| Inactive enzyme preparation: The H+/K+-ATPase preparation may have lost activity. | Ensure that the gastric microsomes or purified enzyme are stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. Test the activity of the enzyme with a known stimulant (e.g., ATP) and a positive control inhibitor (e.g., omeprazole). | |
| High variability between replicates | Inconsistent pipetting: Inaccurate or inconsistent pipetting of the compound or reagents. | Use calibrated pipettes and ensure proper mixing of all solutions. For low volume additions, consider using a multi-channel pipette or an automated liquid handler. |
| Precipitation of the compound: this compound may precipitate out of solution at higher concentrations in aqueous buffers. | Visually inspect your assay wells for any signs of precipitation. If precipitation is suspected, try preparing the dilutions in a buffer containing a low percentage of a solubilizing agent like DMSO or reducing the highest concentration tested. | |
| Unexpected or off-target effects | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the organic solvent in your assay is below the tolerance level of your cells or enzyme preparation (usually less than 0.5%). Run a solvent control (vehicle) to assess its effect. |
| Non-specific binding: The compound may bind to plasticware or other components of the assay system. | Consider using low-binding microplates. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also help in some cases. |
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound and Other Proton Pump Inhibitors
| Compound | Assay System | Measured Parameter | IC50 (µM) | Reference |
| This compound | Isolated rabbit gastric glands | [¹⁴C]-aminopyrine accumulation | 0.034 | [1] |
| Omeprazole | Isolated rabbit gastric glands | [¹⁴C]-aminopyrine accumulation | 0.012 | [1] |
| Lansoprazole | Isolated rabbit gastric glands | [¹⁴C]-aminopyrine accumulation | 0.007 | [1] |
| Pantoprazole | Isolated rabbit gastric glands | [¹⁴C]-aminopyrine accumulation | 0.050 | [1] |
| Rabeprazole (B1678785) | Isolated rabbit gastric glands | [¹⁴C]-aminopyrine accumulation | 0.018 | [1] |
Experimental Protocols
Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on the activity of H+/K+-ATPase using isolated gastric microsomes.
Materials:
-
H+/K+-ATPase enriched microsomes (from hog or rabbit stomach)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)
-
ATP solution (e.g., 20 mM in water)
-
KCl solution (e.g., 200 mM in water)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions. Prepare a stock solution of this compound in DMSO. Make serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute the microsomes in the assay buffer to a concentration that yields a linear rate of ATP hydrolysis under the assay conditions.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted this compound solutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 20 µL of the diluted H+/K+-ATPase microsomes to each well.
-
Include a "no enzyme" control (add 20 µL of assay buffer instead of microsomes) to determine the background level of non-enzymatic ATP hydrolysis.
-
Include a positive control with a known inhibitor like omeprazole.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a pre-warmed mixture of ATP and KCl to each well (final concentrations typically 2 mM ATP and 10 mM KCl).
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes) during which the reaction rate is linear.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent typically contains an acidic component that will halt the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength for the phosphate detection reagent using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for H+/K+-ATPase inhibition assay.
References
Ro 18-5364 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 18-5364 in cellular models. The information addresses potential off-target effects that users may encounter during their experiments.
Disclaimer: There is limited publicly available information specifically detailing the off-target effects of this compound. The following guidance is based on the known off-target effects of the broader class of benzimidazole (B57391) proton pump inhibitors (PPIs), to which this compound belongs. Researchers should interpret their results with caution and consider these potential off-target activities when designing experiments and analyzing data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and irreversible inhibitor of the gastric H+/K+-ATPase (proton pump). Its primary mechanism of action is the suppression of gastric acid secretion.
Q2: Are there known off-target effects for this compound?
Q3: What are some potential off-target pathways that could be affected by this compound based on studies of other PPIs?
Based on studies of other benzimidazole PPIs, potential off-target effects of this compound in cellular models could include:
-
Inhibition of Cancer Cell Proliferation: Several PPIs have been shown to have anti-proliferative effects in various cancer cell lines.[2][5]
-
Modulation of Signaling Pathways: Off-target effects on key signaling pathways such as STAT3, ERK, PI3K/Akt/mTOR, and Ras/Raf/ERK have been reported for other PPIs.[2][5]
-
Lysosomal Function Disruption: As a weak base, this compound may accumulate in acidic organelles like lysosomes and interfere with their function, potentially by inhibiting vacuolar H+-ATPase (V-ATPase).[2]
-
Autophagy Modulation: By affecting lysosomal function, PPIs can disrupt autophagic flux.[2]
-
Impact on Epithelial Barrier Function: Some PPIs have been found to affect the integrity of epithelial barriers.[2]
Q4: I am observing unexpected changes in cell proliferation in my cancer cell line treated with this compound. Could this be an off-target effect?
Yes, this is a plausible off-target effect. Other PPIs have demonstrated anti-proliferative activities in cancer cells.[2][5] This is thought to be mediated through the inhibition of signaling pathways crucial for cancer cell growth and metabolism, such as the STAT3 and ERK pathways.[2]
Q5: My experiment involves studying autophagy. Could this compound interfere with this process?
Yes, it is possible. By accumulating in lysosomes and potentially inhibiting V-ATPase, this compound could raise lysosomal pH and impair their degradative capacity. This can lead to a reduction in autophagic flux, resulting in the accumulation of autophagosomes.[2]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Viability in Non-Gastric Cells
-
Symptom: You observe a dose-dependent decrease in cell viability in a cell line that does not express the gastric H+/K+-ATPase when treated with this compound.
-
Possible Cause: This is likely an off-target effect. Other benzimidazole PPIs have been shown to bind to a variety of proteins, not just the proton pump, in a manner that is not dependent on an acidic environment.[3][4] This could be due to interactions with critical cellular pathways.
-
Troubleshooting Steps:
-
Confirm the absence of H+/K+-ATPase: Verify through literature search, qPCR, or western blotting that your cell model does not express the gastric proton pump.
-
Investigate key signaling pathways: Assess the phosphorylation status of key proteins in proliferation and survival pathways, such as STAT3, Akt, and ERK, following this compound treatment.
-
Use a structurally different H+/K+-ATPase inhibitor: If available, use a proton pump inhibitor from a different chemical class as a negative control to see if the observed effect is specific to the benzimidazole scaffold.
-
Perform a dose-response analysis: Carefully characterize the IC50 for the observed effect and compare it to the known on-target potency of this compound. A significant deviation may suggest an off-target mechanism.
-
Issue 2: Altered Lysosomal Function or Autophagy Readouts
-
Symptom: You observe an increase in lysosomal pH, accumulation of autophagosomes (e.g., increased LC3-II), or a block in autophagic flux in cells treated with this compound.
-
Possible Cause: this compound, as a weak base, can accumulate in the acidic environment of lysosomes and may inhibit V-ATPase, leading to lysosomal dysfunction and a subsequent block in autophagy.[2]
-
Troubleshooting Steps:
-
Measure lysosomal pH: Use a ratiometric lysosomal pH probe (e.g., LysoSensor) to directly measure changes in lysosomal acidity upon this compound treatment.
-
Assess autophagic flux: To distinguish between induction of autophagy and a block in degradation, perform an autophagic flux assay. This can be done by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of this compound that is not further increased by co-treatment with a lysosomal inhibitor suggests a block in autophagic flux.
-
Evaluate V-ATPase activity: If possible, perform a cellular assay to measure V-ATPase activity to determine if it is directly inhibited by this compound in your model.
-
Quantitative Data on Off-Target Effects of Benzimidazole PPIs
While specific quantitative data for this compound is unavailable, the following table summarizes some reported off-target effects for other commonly used benzimidazole PPIs to provide a reference for potential magnitudes of off-target activities.
| Proton Pump Inhibitor | Off-Target Effect | Cellular Model | Reported IC50 / Concentration for Effect |
| Omeprazole (B731) | Activation of Aryl Hydrocarbon Receptor (AhR) | Human Hepatocytes | EC50 ~23-74 µM[6] |
| Induction of Apoptosis | Human Fibroblast Cells | Dose-dependent effects observed[7] | |
| Lansoprazole | Inhibition of STAT3, PI3K/Akt/mTOR, Ras/Raf/ERK pathways | A549 Lung Cancer Cells | Concentration-dependent effects observed[5] |
| Selective activity against Helicobacter pylori | H. pylori strains | MIC: 3.13 to 12.5 µg/ml[8] | |
| Pantoprazole (B1678409) | Inhibition of proliferation and self-renewal | Gastric Cancer Stem Cells | Concentration-dependent effects observed[9] |
| Decreased viability and function | Human Osteoclasts | Effects observed at 0.1-10 µg/mL[10] | |
| Rabeprazole | Inhibition of STAT3 phosphorylation | Cancer Cell Lines | Concentration-dependent effects observed[2] |
| Inhibition of V-ATPase and autophagic flux | Cancer Cell Lines | Concentration-dependent effects observed[2] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Off-Target Effects on Signaling Pathways (e.g., STAT3, ERK)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total STAT3 and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Autophagic Flux Assay using LC3-II Immunoblotting
-
Cell Culture and Treatment: Plate cells and treat with this compound, vehicle control, a positive control for autophagy induction (e.g., rapamycin), and/or a lysosomal inhibitor (e.g., 100 nM bafilomycin A1). A key comparison will be this compound alone versus this compound plus bafilomycin A1.
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, and western blotting as described in Protocol 1. Use a primary antibody specific for LC3.
-
Data Analysis: Compare the levels of LC3-II (the lipidated, autophagosome-associated form of LC3) across the different treatment conditions. An increase in LC3-II with this compound treatment that is not significantly further increased by the addition of bafilomycin A1 indicates a block in autophagic flux.
Visualizations
Caption: Workflow for Investigating Off-Target Effects on Signaling Pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]
- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Lansoprazole, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Ro 18-5364 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the H+/K+-ATPase inhibitor, Ro 18-5364.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High or Variable Cytotoxicity Observed
Unexpectedly high or inconsistent cytotoxicity can arise from several factors. Follow these troubleshooting steps to identify and resolve the issue.
| Potential Cause | Troubleshooting Step | Recommendations |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. | - Use a lower concentration range.- Consider a different solvent (ensure appropriate solvent controls).- Test the solubility of this compound in your specific culture medium. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | - Determine the maximum non-toxic concentration of the solvent for your specific cell line by running a solvent-only dose-response curve.- Aim to use the lowest possible solvent concentration in your experiments (ideally ≤ 0.1%). |
| Inconsistent Cell Seeding | Inconsistent cell numbers at the start of the experiment can lead to variability. | - Ensure a uniform single-cell suspension before seeding.- Optimize the seeding density for your specific cell line and assay duration. |
| Sub-optimal Incubation Time | The optimal incubation time with the compound can vary between cell lines. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point for your experimental endpoint. |
| Poor Cell Health | Unhealthy or stressed cells are more susceptible to the effects of chemical compounds. | - Use cells at a low passage number.- Ensure cells are in the logarithmic growth phase at the time of the experiment.- Regularly check for and test for mycoplasma contamination. |
| Compound Stability | This compound may degrade in aqueous culture medium over time. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the pre-incubation time of the compound in the medium before adding it to the cells. |
Issue 2: Difficulty Distinguishing On-Target vs. Off-Target Effects
It is crucial to determine if the observed cytotoxicity is due to the inhibition of the intended target (H+/K+-ATPase) or off-target interactions.
| Strategy | Description | Expected Outcome |
| Compare with IC50 for Primary Target | The IC50 of this compound for inhibiting gastric H+/K+-ATPase is a key benchmark. | If cytotoxicity is observed at concentrations significantly higher than the H+/K+-ATPase IC50, off-target effects are likely contributing. |
| Use of Structural Analogs | Test analogs of this compound that are known to be inactive against H+/K+-ATPase. | If these inactive analogs still induce cytotoxicity, it strongly suggests an off-target mechanism. |
| Target Rescue Experiments | If a downstream effect of H+/K+-ATPase inhibition is known, attempt to rescue the cells from cytotoxicity. | For example, if cytotoxicity is due to intracellular pH changes, altering the buffering capacity of the medium might mitigate the effect. |
| Off-Target Profiling | Utilize proteomic or transcriptomic approaches to identify unintended molecular targets. | These methods can provide a broader understanding of the compound's cellular interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump.[1] This enzyme is responsible for the final step in gastric acid secretion. Like other substituted benzimidazoles, its potency is correlated with its rate of acid-activation.
Q2: What is the potential mechanism of this compound-induced cytotoxicity?
A2: While specific studies on this compound are limited, research on similar benzimidazole (B57391) derivatives suggests that cytotoxicity may be induced through a mitochondrial-mediated apoptotic pathway.[2] This can involve intracellular acidification, depolarization of the mitochondrial membrane, and activation of caspases.[2] Some benzimidazoles have also been shown to cause cell cycle arrest.
Q3: What are the recommended solvent and storage conditions for this compound?
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions. Based on a comparative study, the IC50 of this compound for inhibiting rabbit gastric gland H+/K+-ATPase is approximately 0.034 µM. This can serve as a starting point for concentration ranges in your experiments.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells.
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired time period. Include untreated and vehicle-treated controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described above.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic for troubleshooting high cytotoxicity.
Caption: Putative apoptotic pathway of this compound.
References
How to prevent Ro 18-5364 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ro 18-5364 in experimental media.
Troubleshooting Guides
Issue: Precipitation of this compound observed after addition to cell culture media.
This guide provides a step-by-step approach to identify and resolve the cause of this compound precipitation in your cell culture media.
Step 1: Review Stock Solution Preparation
An improperly prepared stock solution is a common source of precipitation.
-
Question: How was the this compound stock solution prepared?
-
Recommendation: this compound is a substituted benzimidazole. Based on data for similar compounds like rabeprazole (B1678785) sodium salt, it is recommended to prepare stock solutions in organic solvents such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[1][2] Ensure the compound is fully dissolved before further dilution.
-
-
Question: What is the concentration of the stock solution?
-
Recommendation: High concentration stock solutions are more prone to precipitation upon dilution. If you are observing precipitation, consider preparing a less concentrated stock solution.
-
Step 2: Evaluate the Dilution Method
The method of diluting the stock solution into the media is critical.
-
Question: How was the stock solution added to the media?
-
Recommendation: Add the stock solution to the media drop-wise while gently vortexing or swirling the media. This facilitates rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation. Avoid adding the stock solution as a single large volume.
-
-
Question: What was the final concentration of the organic solvent in the media?
Step 3: Assess Media Conditions
The composition and condition of the cell culture media can significantly impact the solubility of this compound.
-
Question: What is the pH of the cell culture media?
-
Recommendation: Substituted benzimidazoles can be unstable in acidic conditions.[3] Ensure the pH of your media is within the optimal physiological range (typically pH 7.2-7.4). Check the pH of your media after the addition of any supplements or compounds.
-
-
Question: Are there any visible precipitates in the media before adding this compound?
-
Recommendation: Precipitates can sometimes form in cell culture media due to temperature changes, high concentrations of salts, or the order of component addition.[4][5][6] Ensure your media is clear before use. If precipitates are present, they can act as nucleation sites for the precipitation of this compound.
-
Step 4: Consider Temperature Effects
Temperature fluctuations can affect the solubility of compounds.
-
Question: At what temperature was the media stored and used?
-
Recommendation: Avoid repeated freeze-thaw cycles of the media and stock solutions.[4][5] When preparing your experiment, allow the media to warm to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Adding a cold stock solution to warm media or vice-versa can cause precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Q2: What is the solubility of this compound in aqueous solutions?
Direct solubility data for this compound in aqueous solutions is limited. However, for the related compound rabeprazole sodium salt, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] It is advisable to perform a solubility test for this compound in your specific aqueous buffer before starting your experiments. Aqueous solutions of rabeprazole are not recommended for storage for more than one day.[2]
Q3: Can I prepare a stock solution of this compound in water?
Based on the behavior of similar compounds, dissolving this compound directly in water may be challenging and is generally not recommended for creating a concentrated stock solution. It is preferable to use an organic solvent first.
Q4: My media turned cloudy after adding this compound. What should I do?
Cloudiness or turbidity indicates precipitation. Do not use the media for your experiment as the actual concentration of soluble this compound will be unknown, and the precipitate may be harmful to your cells.[4][5] Refer to the troubleshooting guide above to identify the cause and prepare a fresh solution.
Q5: Could interactions with other media components be causing the precipitation?
Yes, components of the cell culture media, such as salts and proteins, can interact with the dissolved compound and cause precipitation.[4][6] This is more likely to occur with highly concentrated or complex media formulations. If you suspect this is the case, you may need to test the solubility of this compound in a simpler basal medium first.
Data Presentation
Table 1: Solubility of Rabeprazole Sodium Salt (A structural analog of this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | [1][2] |
| Ethanol | ~30 mg/mL | [1][2] |
| DMF | ~30 mg/mL | [1][2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Note: This data is for rabeprazole sodium salt and should be used as a guideline for this compound. Empirical determination of this compound solubility is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Mass = 10 mM * Molecular Weight of this compound * Volume in L).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media (e.g., at 37°C)
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required to achieve the final concentration in your desired volume of media.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution drop-wise to the media.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the media for any signs of precipitation. If the media remains clear, it is ready for use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 18-5364 assay variability and control experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ro 18-5364 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a substituted benzimidazole (B57391) that acts as a proton pump inhibitor (PPI).[1][][3] Like other PPIs, it is a prodrug that requires activation in an acidic environment.[][4] Once activated, it selectively and irreversibly inhibits the gastric H+/K+-ATPase (proton pump) by forming a covalent bond with sulfhydryl groups on the enzyme.[][5] This inhibition blocks the final step in gastric acid secretion. The potency of this compound is correlated with its rate of acid-activation.[1][6][7]
Q2: How should this compound be stored?
This compound should be stored as a crystalline solid at -20°C for long-term stability.[1] Aqueous solutions of related PPIs are not recommended to be stored for more than one day.[1] It is advisable to prepare fresh solutions for each experiment.
Q3: What is the optimal pH for this compound activation and H+/K+-ATPase inhibition?
The activation of this compound is acid-catalyzed. While a specific optimal pH for this compound is not consistently reported across all literature, related PPIs are often pre-incubated at a pH around 6.1 to allow for the formation of the active thiol-reactive intermediate before measuring ATPase activity at a more neutral pH (e.g., 7.4). The inhibitory effect of this compound is more significant at lower pH values.
Q4: Is the inhibition of H+/K+-ATPase by this compound reversible?
The inhibition of H+/K+-ATPase by this compound can be reversed. Exposure of gastric membranes treated with this compound to dithiothreitol (B142953) (DTT) has been shown to fully restore the activity of the H+/K+-ATPase.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent acid activation of this compound. | Ensure precise and consistent pH control during the pre-incubation step for acid activation. Small variations in pH can significantly impact the rate of activation and, consequently, the inhibitory potency.[4] |
| Instability of this compound in solution. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Variability in the activity of the H+/K+-ATPase preparation. | Use a consistent source and preparation method for the gastric microsomes. Measure the protein concentration of the enzyme preparation for each experiment and normalize the activity. | |
| Low or no inhibition observed | Inadequate acid activation. | Optimize the pH and duration of the pre-incubation step to ensure sufficient conversion of this compound to its active form. |
| Inactive this compound. | Verify the integrity of the this compound compound. If possible, test a new batch of the compound. | |
| Presence of sulfhydryl reagents in the assay buffer. | Ensure that the assay buffer does not contain reducing agents like DTT or β-mercaptoethanol during the inhibition step, as these can reverse the inhibition.[5] | |
| High background signal | Non-specific ATPase activity. | Include a control with a specific H+/K+-ATPase inhibitor, such as SCH28080, to determine the proportion of H+/K+-ATPase-specific activity. Subtract the non-specific ATPase activity from all measurements. |
| Assay interference. | Run a control without the enzyme to check for any interference from this compound with the phosphate (B84403) detection reagent. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other relevant PPIs on H+/K+-ATPase activity. Note that IC50 values can vary depending on the specific assay conditions, particularly the pH of pre-incubation.
| Compound | Apparent Kᵢ (µM) | IC₅₀ | Assay Conditions |
| This compound | 0.1 | Not specified | Gastric mucosal (H+ + K+)-ATPase |
| Omeprazole | Not specified | 1.1 µM | Pig gastric microsomes |
| Rabeprazole | Not specified | 72 nM | Not specified |
Experimental Protocols
Preparation of H+/K+-ATPase-Enriched Gastric Microsomes
This protocol describes the isolation of H+/K+-ATPase-enriched microsomes from rabbit gastric mucosa, which serve as the enzyme source for the inhibition assay.
Materials:
-
Freshly excised rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Gradient Buffer A: 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Gradient Buffer B: 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Euthanize a rabbit and immediately excise the stomach.
-
Open the stomach along the lesser curvature and wash the mucosal surface with ice-cold saline to remove food debris.
-
Gently scrape the gastric mucosa from the underlying muscle layer using a glass slide.
-
Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store the microsomes at -80°C in aliquots.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
H+/K+-ATPase-enriched microsomes
-
This compound
-
Omeprazole (positive control)
-
SCH28080 (for determining specific activity)
-
Assay Buffer: 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA
-
ATP solution (1 mM)
-
KCl solution (7.5 mM)
-
Malachite green colorimetric reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Acid Activation of this compound: Prepare dilutions of this compound in a buffer at a slightly acidic pH (e.g., 6.1) and incubate for 30 minutes at 37°C.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the appropriate this compound dilution or control (vehicle, positive control).
-
20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: To initiate the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations: 1 mM ATP, 7.5 mM KCl).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 45 µL/well of the malachite green colorimetric reagent. After 10 seconds, add 45 µL/well of 15% sodium citrate (B86180) to develop the color.
-
Measurement: Read the absorbance at a wavelength of 620-640 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of H+/K+-ATPase inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: Ro 18-5364 versus Omeprazole in Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two proton pump inhibitors (PPIs), Ro 18-5364 and omeprazole (B731), in the inhibition of gastric acid secretion. Both compounds target the H+/K+-ATPase, the final step in the acid secretion pathway in gastric parietal cells. While extensive in vivo comparative data for this compound against omeprazole is limited in publicly available literature, this guide presents a comprehensive analysis based on in vitro studies and available in vivo data for omeprazole to offer valuable insights for research and development.
Mechanism of Action
Both this compound and omeprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase (proton pump). As prodrugs, they are weak bases that accumulate in the acidic environment of the secretory canaliculi of parietal cells. In this acidic milieu, they are converted to their active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation and a profound and long-lasting inhibition of gastric acid secretion.
In Vitro Efficacy
A direct comparative study on isolated rabbit gastric glands provides key insights into the relative potency of this compound and omeprazole in inhibiting stimulated acid secretion. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound | IC50 (µM) |
| This compound | 0.034 |
| Omeprazole | 0.012 |
| Data from a study on [¹⁴C]-aminopyrine accumulation in isolated rabbit gastric glands. |
Based on this in vitro data, omeprazole demonstrates a higher potency in inhibiting the proton pump compared to this compound, as indicated by its lower IC50 value.
In Vivo Efficacy: Omeprazole
Pylorus-Ligated Rat Model
This model is a standard preclinical method to assess the antisecretory activity of drugs. The pylorus is ligated to allow for the accumulation of gastric secretions, which are then analyzed for volume, acidity, and ulcer formation.
| Treatment (Oral) | Dose (mg/kg) | Gastric Volume (mL) | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Ulcer Index |
| Control | - | 10.5 ± 0.4 | 85.2 ± 2.5 | 112.3 ± 3.1 | 15.2 ± 0.6 |
| Omeprazole | 20 | 6.2 ± 0.3 | 41.5 ± 1.8 | 59.8 ± 2.0 | 2.5 ± 0.2 |
Representative data from studies in pylorus-ligated rats.
Human Studies
Clinical studies in healthy volunteers and patients with acid-related disorders have consistently demonstrated the potent and dose-dependent inhibition of gastric acid secretion by omeprazole.
| Dose (Oral) | Inhibition of Pentagastrin-Stimulated Acid Secretion |
| 20 mg | ~80% reduction |
| 40 mg | >90% reduction |
Data from clinical trials in human subjects.[1]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay using Isolated Gastric Glands
This assay measures the accumulation of a weak base, [¹⁴C]-aminopyrine, in the acidic spaces of isolated gastric glands as an index of acid secretion.
1. Isolation of Rabbit Gastric Glands:
-
The gastric mucosa from a New Zealand white rabbit is scraped and minced.
-
The tissue is digested with collagenase (e.g., Type IV) in a buffered salt solution.
-
The resulting cell suspension is filtered and washed to obtain isolated gastric glands.
2. [¹⁴C]-Aminopyrine Accumulation Assay:
-
Isolated gastric glands are pre-incubated with a stimulant of acid secretion (e.g., histamine (B1213489) and isobutylmethylxanthine).
-
The test compounds (this compound or omeprazole) at various concentrations are added to the gland suspension.
-
[¹⁴C]-aminopyrine is added, and the glands are incubated at 37°C.
-
The reaction is stopped by centrifugation, and the radioactivity in the cell pellet and supernatant is measured using a liquid scintillation counter.
-
The ratio of radioactivity in the pellet to the supernatant is calculated to determine the aminopyrine (B3395922) accumulation.
-
IC50 values are determined from the dose-response curves.
In Vivo Pylorus-Ligated Rat Model
This model is used to evaluate the effect of a compound on gastric acid secretion and ulcer formation in a conscious animal model.
1. Animal Preparation:
-
Male Wistar rats are fasted for 24-48 hours with free access to water.
-
The animals are anesthetized (e.g., with ether or isoflurane).
-
A midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk suture.
-
The abdominal wall is sutured.
2. Drug Administration:
-
The test compound (e.g., omeprazole) or vehicle is administered orally or intraperitoneally immediately after pyloric ligation.
3. Sample Collection and Analysis:
-
After a set period (e.g., 4 hours), the animals are euthanized.
-
The stomach is removed, and the gastric contents are collected and centrifuged.
-
The volume of the gastric juice is measured.
-
The free and total acidity are determined by titration with 0.01 N NaOH.
-
The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. The ulcer index is scored based on the number and severity of lesions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of proton pump inhibitors and a typical workflow for their in vitro comparison.
References
Comparative Potency Analysis: Ro 18-5364 vs. Lansoprazole in Gastric H+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two proton pump inhibitors (PPIs), Ro 18-5364 and lansoprazole (B1674482). Both compounds are substituted benzimidazole (B57391) derivatives designed to inhibit the gastric H+/K+-ATPase, the final step in the pathway of acid secretion in the stomach. This comparison is based on in vitro experimental data to objectively assess their relative inhibitory activities.
Mechanism of Action: Proton Pump Inhibition
This compound and lansoprazole share a common mechanism of action. As prodrugs, they are administered in an inactive form. Upon reaching the acidic environment of the parietal cell canaliculus, they undergo an acid-catalyzed conversion to their active form, a tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme. This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of gastric acid.
Caption: Mechanism of action for proton pump inhibitors.
Quantitative Comparison of Potency
The potency of this compound and lansoprazole has been directly compared in an in vitro study utilizing isolated rabbit gastric glands. The inhibitory effect was quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the acid secretion activity. A lower IC50 value indicates a higher potency.
The results of this comparative analysis are summarized in the table below.
| Compound | IC50 (µM) | Relative Potency |
| Lansoprazole | 0.007 | Most Potent |
| This compound | 0.034 | Less Potent |
Data sourced from a study on the inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands.[1]
Based on this experimental data, lansoprazole is approximately 4.86 times more potent than this compound in inhibiting gastric acid secretion in this in vitro model.[1]
Experimental Protocol: [14C]-Aminopyrine Accumulation Assay
The determination of the IC50 values for this compound and lansoprazole was performed using the [14C]-aminopyrine accumulation assay in isolated rabbit gastric glands. This assay is a well-established method for assessing the activity of inhibitors of gastric acid secretion.
Objective: To measure the inhibitory effect of this compound and lansoprazole on acid secretion in isolated gastric glands by quantifying the accumulation of the weak base [14C]-aminopyrine.
Materials and Reagents:
-
Isolated rabbit gastric glands
-
[14C]-aminopyrine (radiolabeled weak base)
-
Dibutyryl cyclic AMP (dbcAMP) - stimulant of acid secretion
-
Ro 20-1724 - phosphodiesterase inhibitor to potentiate the effect of dbcAMP
-
This compound and lansoprazole at various concentrations
-
Scintillation counter
Experimental Workflow:
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa through enzymatic digestion.
-
Incubation Setup: The isolated gastric glands are suspended in a buffered medium. Aliquots of the gland suspension are placed in Eppendorf tubes.
-
Addition of Reagents:
-
The proton pump inhibitors (this compound or lansoprazole) at varying concentrations are added to the tubes.
-
[14C]-aminopyrine (1.2 µCi/mL) is added as a probe for acid accumulation.
-
Acid secretion is stimulated by adding dbcAMP (1 mmol) and Ro 20-1724 (0.1 mmol).
-
-
Incubation: The tubes are incubated at 37°C for a defined period (e.g., 10 minutes).
-
Separation and Lysis: The glands are separated from the incubation medium by centrifugation. The supernatant is removed, and the glands are lysed to release the trapped [14C]-aminopyrine.
-
Quantification: The amount of radioactivity in the lysed glands is measured using a scintillation counter. The accumulation of [14C]-aminopyrine is directly proportional to the acid secretion.
-
Data Analysis: Dose-response curves are generated by plotting the percentage inhibition of [14C]-aminopyrine accumulation against the concentration of the inhibitor. The IC50 value for each compound is then calculated from these curves.
Caption: Workflow for the [14C]-aminopyrine accumulation assay.
Conclusion
Based on the available in vitro data, lansoprazole demonstrates significantly higher potency as an inhibitor of gastric H+/K+-ATPase compared to this compound.[1] The experimental evidence from the [14C]-aminopyrine accumulation assay in isolated rabbit gastric glands provides a clear quantitative distinction between these two compounds. This information is critical for researchers in the field of gastroenterology and drug development when evaluating and comparing the efficacy of different proton pump inhibitors.
References
Validation of Ro 18-5364 as a Selective H+/K+-ATPase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 18-5364 with other prominent H+/K+-ATPase inhibitors, offering an objective analysis of its performance based on available experimental data. The information presented herein is intended to assist researchers and professionals in the field of drug development in evaluating this compound as a selective agent for the inhibition of the gastric proton pump.
Executive Summary
This compound is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. Like other substituted benzimidazoles, such as omeprazole (B731) and lansoprazole, this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect. This guide presents a comparative analysis of this compound against other conventional proton pump inhibitors (PPIs) and the newer class of potassium-competitive acid blockers (P-CABs), represented by vonoprazan (B1684036). The comparison focuses on inhibitory potency, mechanism of action, and selectivity. While this compound demonstrates significant potency against H+/K+-ATPase, further quantitative data is required to definitively establish its selectivity profile against other related ATPases.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected H+/K+-ATPase inhibitors. The data is derived from a comparative study on their effect on [14C]-aminopyrine (AP) accumulation in isolated rabbit gastric glands, which is an indicator of acid secretion.
| Compound | IC50 (µM) | Class |
| Lansoprazole | 0.007 | Proton Pump Inhibitor (PPI) |
| Omeprazole | 0.012 | Proton Pump Inhibitor (PPI) |
| Rabeprazole | 0.018 | Proton Pump Inhibitor (PPI) |
| This compound | 0.034 | Proton Pump Inhibitor (PPI) |
| Pantoprazole | 0.050 | Proton Pump Inhibitor (PPI) |
| Vonoprazan | 0.017-0.019 | Potassium-Competitive Acid Blocker (P-CAB) |
Note: The IC50 values for the PPIs, including this compound, were determined in a study measuring the inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands[1]. The IC50 value for Vonoprazan is from a separate in vitro study[2].
Mechanism of Action: A Comparative Overview
H+/K+-ATPase inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible proton pump inhibitors (PPIs) and reversible potassium-competitive acid blockers (P-CABs).
Proton Pump Inhibitors (PPIs): this compound, along with omeprazole, lansoprazole, pantoprazole, and rabeprazole, belongs to the class of substituted benzimidazoles.[3] These compounds are prodrugs that are inactive at neutral pH.[4] Upon reaching the acidic environment of the parietal cell canaliculus, they undergo a chemical rearrangement to form a reactive sulfenamide (B3320178) intermediate.[4] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[4] The potency of these inhibitors is correlated with the rate of their acid-catalyzed activation.[5]
Potassium-Competitive Acid Blockers (P-CABs): Vonoprazan represents a newer class of inhibitors that act through a different mechanism.[6] It is a potassium-competitive acid blocker that reversibly inhibits the H+/K+-ATPase by competing with K+ ions for binding to the enzyme.[6][7] Unlike PPIs, vonoprazan does not require acid activation and can inhibit the proton pump in a non-secretory state.[2][7]
Selectivity Profile
Experimental Protocols
H+/K+-ATPase Inhibition Assay using Isolated Gastric Vesicles
This protocol describes a common in vitro method to assess the inhibitory activity of compounds against H+/K+-ATPase.
1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:
-
Source: Fresh porcine or rabbit gastric mucosa.
-
Homogenization: The mucosal tissue is scraped and homogenized in an ice-cold buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to enrich for microsomal vesicles containing the H+/K+-ATPase. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the microsomes.
-
Purification (Optional): Further purification can be achieved using density gradient centrifugation (e.g., sucrose gradient).
-
Vesicle Preparation: The final pellet is resuspended in a suitable buffer and can be stored at -80°C.
2. ATPase Activity Assay:
-
Principle: The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase, which is coupled to proton transport. The activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP.
-
Reaction Mixture: A typical reaction mixture contains the prepared gastric vesicles, a buffer at a specific pH (e.g., 6.1), MgCl2, KCl (to stimulate the enzyme), and the test inhibitor at various concentrations.
-
Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at 37°C, the reaction is stopped, often by the addition of an acid or a specific reagent.
-
Phosphate Detection: The amount of liberated inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (vehicle-treated) activity. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of H+/K+-ATPase inhibition by this compound.
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
Caption: Conceptual diagram of selective H+/K+-ATPase inhibition.
References
- 1. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ro 18-5364 and Other Benzimidazole Derivatives as Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the benzimidazole (B57391) derivative Ro 18-5364 with other prominent members of this class, focusing on their application as proton pump inhibitors (PPIs). The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction to Benzimidazole Derivatives as Proton Pump Inhibitors
Benzimidazole derivatives are a cornerstone in the treatment of acid-related gastrointestinal disorders. Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. This class of drugs includes well-established therapeutic agents such as omeprazole, lansoprazole, pantoprazole, and rabeprazole. This compound is a potent benzimidazole derivative that has been studied for its efficacy as a proton pump inhibitor.
Mechanism of Action: Inhibition of the Gastric Proton Pump
Substituted benzimidazole derivatives are prodrugs that require activation in an acidic environment. Upon reaching the acidic compartment of the gastric parietal cells, they undergo a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation and a profound and long-lasting inhibition of gastric acid secretion. The potency of these inhibitors is correlated with their rate of acid-catalyzed activation[1].
Caption: Mechanism of action of this compound.
Comparative Performance Data
The primary measure of in vitro potency for proton pump inhibitors is their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase. The following table summarizes the IC50 values for this compound and other benzimidazole derivatives obtained from a study utilizing the [14C]-aminopyrine accumulation assay in isolated rabbit gastric glands. Lower IC50 values indicate higher potency.
| Compound | IC50 (µM) |
| This compound | 0.034 |
| Lansoprazole | 0.007 |
| Omeprazole | 0.012 |
| Rabeprazole | 0.018 |
| Pantoprazole | 0.050 |
Data sourced from a comparative study on antisecretory agents.
Experimental Protocols
A key in vitro method for evaluating the efficacy of proton pump inhibitors is the [14C]-aminopyrine accumulation assay in isolated gastric glands. This assay indirectly measures the inhibition of acid secretion.
[14C]-Aminopyrine Accumulation Assay
Objective: To determine the potency of benzimidazole derivatives in inhibiting acid secretion in isolated gastric glands.
Principle: [14C]-aminopyrine is a weak base that freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radiolabeled aminopyrine (B3395922) is proportional to the degree of acid secretion.
Methodology:
-
Isolation of Gastric Glands:
-
Gastric glands are isolated from the stomach mucosa of a suitable animal model (e.g., rabbit) by enzymatic digestion, typically using collagenase.
-
The isolated glands are washed and suspended in a buffered medium.
-
-
Incubation with Inhibitors:
-
Aliquots of the gastric gland suspension are pre-incubated with varying concentrations of the test compounds (e.g., this compound, omeprazole, etc.) or a vehicle control.
-
-
Stimulation of Acid Secretion:
-
Acid secretion is stimulated by adding a secretagogue, such as histamine (B1213489) or dibutyryl cyclic AMP (dbcAMP).
-
[14C]-aminopyrine is added to the incubation mixture.
-
-
Measurement of Accumulation:
-
After a defined incubation period, the glands are separated from the incubation medium by centrifugation.
-
The radioactivity in the gland pellet and the supernatant is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The ratio of [14C]-aminopyrine concentration in the glands to that in the medium is calculated.
-
The percentage inhibition of aminopyrine accumulation at each inhibitor concentration is determined relative to the stimulated control.
-
The IC50 value is calculated from the concentration-response curve.
-
References
Comparative analysis of proton pump inhibitors
A Comparative Analysis of Proton Pump Inhibitors: A Guide for Researchers and Drug Development Professionals
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] Since the introduction of omeprazole (B731) in 1989, PPIs have become the mainstay for treating acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and for the eradication of Helicobacter pylori.[2][3] While all PPIs share a common mechanism of action, they exhibit differences in their pharmacokinetic properties, which can influence their clinical efficacy and potential for drug interactions.[4][5] This guide provides a comparative analysis of commonly prescribed PPIs, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action
PPIs are prodrugs that require activation in an acidic environment.[5] They are weak bases that accumulate in the acidic secretory canaliculi of stimulated parietal cells.[5] Here, they are converted to their active form, a sulphenamide cation, which forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase enzyme.[1][5] This irreversible binding inactivates the pump, inhibiting the final step of acid secretion.[1] The restoration of acid secretion requires the synthesis of new proton pumps, which contributes to the prolonged duration of action of PPIs despite their short plasma half-lives.[6]
Comparative Efficacy
While clinical efficacy for treating common acid-related conditions is broadly comparable across the class, variations exist in the degree and duration of acid suppression.[4] These differences can be clinically relevant in severe erosive esophagitis or conditions requiring potent acid control.[4] Esomeprazole (B1671258) has been shown in some studies to provide more effective control of intragastric pH compared to other standard-dose PPIs.[7][8] However, other analyses conclude there is no convincing evidence that one PPI is superior to another for managing GERD or PUD symptoms or for healing esophagitis.[9][10]
Table 1: Comparative Efficacy Data for Proton Pump Inhibitors
| Parameter | Omeprazole (20 mg) | Lansoprazole (B1674482) (30 mg) | Pantoprazole (B1678409) (40 mg) | Rabeprazole (B1678785) (20 mg) | Esomeprazole (40 mg) | Reference(s) |
|---|---|---|---|---|---|---|
| Healing Rate of Erosive Esophagitis (8 weeks) | 81.0% | 90.7% | 93.5% | 94.6% | ~94%* | [8][11] |
| Heartburn Disappearance Rate (8 weeks) | 86.9% | 82.4% | 100% | 100% | N/A | [11] |
| Acid Regurgitation Disappearance Rate (8 weeks) | 100% | 75.0% | 92.9% | 90.1% | N/A | [11] |
| Mean Time Intragastric pH > 4.0 (hrs, Day 5) | 11.8 h | 11.5 h | 10.1 h | 12.1 h | 14.0 h | [7] |
Note: Esomeprazole healing rates are from meta-analyses comparing it to other PPIs, showing high efficacy.[8]
Pharmacokinetic and Pharmacodynamic Properties
PPIs differ in their pharmacokinetic profiles, including bioavailability and metabolic pathways, which are primarily mediated by the cytochrome P450 system (CYP2C19 and CYP3A4).[2][12] Genetic polymorphisms in CYP2C19 can significantly affect the metabolism of certain PPIs, particularly omeprazole and esomeprazole, leading to variability in clinical response.[2][5] Pantoprazole is noted for having a lower potential for CYP450-mediated drug interactions.[4] Dexlansoprazole (B1670344) features a dual delayed-release formulation, resulting in a prolonged plasma concentration profile.[2]
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Proton Pump Inhibitors
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Dexlansoprazole | Pantoprazole | Rabeprazole | Reference(s) |
|---|---|---|---|---|---|---|---|
| Oral Bioavailability | 30-40% (first pass) | 89% | 80-90% | N/A | 77% | 52% | [9][12] |
| Time to Peak Plasma Conc. (Tmax) | ~30 mins | 1-2 hours | 1-2 hours | 1-2 hours (1st peak), 5-6 hours (2nd peak) | >2 hours | >2 hours | [2][9] |
| Plasma Half-life (t½) | ~3 hours | ~3 hours | <2 hours | <2 hours | <2 hours | <2 hours | [6][9] |
| Primary Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 (also non-enzymatic) | [2][5] |
| CYP2C19 Dependency | High | High | Moderate | Moderate | Low | Moderate |[2][4] |
Safety and Tolerability
PPIs are generally well-tolerated for short-term use.[9] However, growing concerns surround the potential adverse effects associated with long-term use. Observational studies have linked chronic PPI administration to an increased risk of enteric infections (like Clostridioides difficile), nutrient deficiencies (magnesium, vitamin B12), osteoporotic fractures, and chronic kidney disease.[4][10][13] While causality has not been definitively established for all these associations, they warrant careful risk-benefit assessment for patients on prolonged therapy.[4]
Table 3: Potential Risks Associated with Long-Term PPI Use
| Adverse Outcome | Description | Reference(s) |
|---|---|---|
| Enteric Infections | Alteration of gut microbiota may increase susceptibility to infections, notably C. difficile. | [10][13] |
| Bone Fractures | Potential interference with calcium absorption may increase the risk of hip, wrist, or spine fractures. | [10][13] |
| Nutrient Deficiencies | Reduced gastric acid can impair the absorption of vitamin B12 and magnesium. | [3][4][10] |
| Kidney Disease | Association with an increased risk of acute interstitial nephritis and chronic kidney disease. | [4][13] |
| Drug Interactions | Inhibition of CYP2C19 can affect the metabolism of other drugs, such as clopidogrel (B1663587) (especially omeprazole/esomeprazole). |[2][4][6] |
Key Experimental Protocols
Objective comparison of PPIs relies on robust clinical trial methodologies. Standardized protocols are crucial for evaluating efficacy and pharmacodynamics.
Protocol for Comparative Efficacy in Erosive Esophagitis (Randomized Controlled Trial)
This protocol aims to compare the healing rates of erosive esophagitis between different PPIs.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification Grades A-D). Key exclusion criteria include H. pylori infection and prior gastric surgery.
-
Intervention: Patients are randomized to receive a standard daily dose of one of the comparator PPIs (e.g., omeprazole 20 mg, pantoprazole 40 mg) for 8 weeks.
-
Primary Endpoint: The rate of complete mucosal healing as confirmed by a follow-up endoscopy at 8 weeks.
-
Secondary Endpoints: Symptom relief (e.g., resolution of heartburn, acid regurgitation) assessed using validated patient-reported outcome questionnaires at baseline and subsequent visits.
-
Data Analysis: Healing rates are compared between treatment groups using statistical tests such as the chi-squared test or Fisher's exact test. Intention-to-treat and per-protocol analyses are performed.[11]
Protocol for Intragastric pH Monitoring (Crossover Study)
This protocol is designed to compare the pharmacodynamic effect of different PPIs on gastric acid suppression.[7]
-
Study Design: A randomized, open-label, five-way crossover study.
-
Patient Population: H. pylori-negative subjects with symptoms of GERD.
-
Methodology:
-
Randomization: Subjects are randomly assigned to one of five treatment sequences.
-
Treatment Phase: Each subject receives a standard dose of each of the five PPIs (e.g., esomeprazole 40 mg, lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, rabeprazole 20 mg) once daily for 5 consecutive days.
-
Washout Period: A washout period of at least 10 days separates each treatment phase to ensure complete drug elimination.
-
pH Monitoring: On Day 5 of each treatment phase, 24-hour intragastric pH is continuously monitored using a pH probe.
-
-
Primary Endpoint: Mean percentage of a 24-hour period that intragastric pH is maintained above 4.0.
-
Data Analysis: The pH data from each treatment are compared using analysis of variance (ANOVA) for a crossover design.
Conclusion
The available evidence indicates that while all PPIs are effective for the treatment of acid-related disorders, differences in their pharmacokinetic profiles and acid-suppressing potency exist.[4] Esomeprazole and dexlansoprazole may offer advantages in terms of more potent and sustained acid control.[2][4][7] Pantoprazole may be preferred in patients with polypharmacy due to its lower potential for drug interactions.[4] The choice of a specific PPI should be guided by the clinical indication, the severity of the disease, patient-specific factors such as CYP2C19 genotype, potential drug interactions, and cost. For long-term therapy, a careful evaluation of the potential risks is essential, and the lowest effective dose for the shortest duration should be utilized.[4] Newer agents, such as potassium-competitive acid blockers (P-CABs), are emerging as alternatives that may offer faster and more sustained acid suppression, warranting further comparative analysis.[14]
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 3. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]
- 7. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 8. Effective and safe proton pump inhibitor therapy in acid-related diseases – A position paper addressing benefits and potential harms of acid suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buzzrx.com [buzzrx.com]
- 10. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Comparing Proton Pump Inhibitors and Emerging Acid-Suppressive Therapies in Gastroesophageal Reflux Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ro 18-5364 and Pantoprazole in Gastric Acid Secretion Inhibition
For Immediate Release
This guide provides a detailed, data-driven comparison of two proton pump inhibitors (PPIs), Ro 18-5364 and pantoprazole (B1678409), focusing on their in-vitro efficacy in inhibiting gastric acid secretion. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their relative potencies and the experimental methods used for their evaluation.
Executive Summary
Both this compound and pantoprazole are substituted benzimidazole (B57391) derivatives that function by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump), the final step in the pathway of acid secretion in parietal cells.[1][2] While both are potent inhibitors, head-to-head in-vitro studies demonstrate differences in their relative potencies. This guide synthesizes the available quantitative data and experimental protocols to facilitate a direct comparison.
Quantitative Comparison of In-Vitro Potency
The primary measure of in-vitro efficacy for these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the H+/K+-ATPase activity. The following table summarizes the IC50 values from a key comparative study.[3]
| Compound | IC50 (μM) | Relative Potency (vs. Pantoprazole) |
| This compound | 0.034 | ~1.47x more potent |
| Pantoprazole | 0.050 | Baseline |
Data sourced from Ariyibi et al. (2005)[3]
Mechanism of Action: H+/K+-ATPase Inhibition
Both this compound and pantoprazole are prodrugs that require activation in an acidic environment.[4] They accumulate in the acidic canaliculi of gastric parietal cells, where they are converted to their active sulfenamide (B3320178) forms. This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[1][4] This blocks the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1][4]
Mechanism of Proton Pump Inhibition
Experimental Protocols
The following is a detailed methodology for the in-vitro assessment of H+/K+-ATPase inhibition, as described in the comparative study by Ariyibi et al.[3]
Objective: To determine and compare the potency of this compound and pantoprazole in inhibiting stimulated acid secretion in isolated rabbit gastric glands.
Materials and Methods:
-
Gastric Gland Isolation:
-
Gastric glands were isolated from New Zealand White rabbits.
-
The gastric mucosa was minced and digested with collagenase.
-
The isolated glands were then suspended in a nutrient-rich buffer.
-
-
Stimulation of Acid Secretion:
-
Acid secretion in the isolated glands was stimulated using dibutyryl cyclic AMP (dbcAMP), a cell-permeable analog of cyclic AMP, at a concentration of 1 mmol.
-
A phosphodiesterase inhibitor, Ro 20-1724 (0.1 mmol), was also added to maintain elevated intracellular cAMP levels.
-
-
Inhibition Assay:
-
The inhibitory effects of this compound and pantoprazole were assessed by measuring the accumulation of a radiolabeled weak base, [14C]-aminopyrine (AP), in the acidic spaces of the gastric glands.
-
Varying concentrations of the proton pump inhibitors were added to the gland suspension.
-
The mixture was incubated at 37°C for different time intervals (5, 10, and 20 minutes).
-
-
Measurement of Acid Secretion:
-
The amount of [14C]-aminopyrine accumulated in the glands was quantified using a scintillation counter.
-
The degree of inhibition was calculated as the percentage reduction in AP accumulation compared to the control (stimulated glands without any inhibitor).
-
-
Data Analysis:
-
Dose-response curves were generated for each drug at the different incubation times.
-
The IC50 values were calculated from these curves to determine the relative potencies of the inhibitors.
-
Experimental Workflow for In-Vitro PPI Potency Assay
Conclusion
The available in-vitro data indicates that this compound is a more potent inhibitor of gastric H+/K+-ATPase than pantoprazole, as evidenced by its lower IC50 value in a direct comparative study.[3] Both compounds share the same fundamental mechanism of action. The provided experimental protocol offers a robust framework for the preclinical evaluation and comparison of proton pump inhibitors. Further in-vivo and clinical studies would be necessary to fully elucidate the comparative therapeutic profiles of these two compounds.
References
Comparative Analysis of Ro 18-5364 Cross-Reactivity: A Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a drug candidate is paramount to predicting its potential for off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of Ro 18-5364, a potent proton pump inhibitor (PPI), with a focus on its activity against its primary target, the gastric H+/K+-ATPase, and potential interactions with other key ion-pumping ATPases.
This compound belongs to the class of substituted benzimidazoles, which act as irreversible inhibitors of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1] Its potent inhibitory activity makes it a subject of interest for the treatment of acid-related gastrointestinal disorders. However, the structural similarity of the catalytic sites of P-type ATPases raises the possibility of cross-reactivity with other essential ion pumps, such as the Na+/K+-ATPase and Ca2+-ATPase. This guide compiles available data to facilitate an objective comparison of this compound with other commonly used PPIs.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other proton pump inhibitors against the gastric H+/K+-ATPase. Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 (µM) | Species | Reference |
| This compound | H+/K+-ATPase | ~0.1 (apparent Ki) | Not Specified | [1] |
| Omeprazole | H+/K+-ATPase | 5.8 | Not Specified | [2][3] |
| Lansoprazole | H+/K+-ATPase | 6.3 | Not Specified | [4][5] |
| Pantoprazole | H+/K+-ATPase | 6.8 | Not Specified | [6] |
| Esomeprazole | H+/K+-ATPase | 2.3 | Not Specified |
While specific cross-reactivity data for this compound is limited, studies on other benzimidazole (B57391) PPIs, such as omeprazole, have indicated a potential for interaction with Na+/K+-ATPase. This highlights the importance of comprehensive selectivity profiling during drug development.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the generalized signaling pathway of proton pump inhibition and a typical experimental workflow for assessing ATPase activity.
Caption: Mechanism of action of proton pump inhibitors.
Caption: General workflow for determining ATPase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of H+/K+-ATPase, Na+/K+-ATPase, and Ca2+-ATPase.
Protocol 1: H+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of gastric H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
H+/K+-ATPase enriched gastric microsomes (e.g., from hog stomach)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution: 10 mM ATP in assay buffer
-
Test compound (e.g., this compound) and control inhibitor (e.g., omeprazole)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound, control, or vehicle to the appropriate wells.
-
Add 20 µL of the H+/K+-ATPase enriched microsomes to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of malachite green reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: Na+/K+-ATPase Inhibition Assay[10]
This protocol measures the activity of Na+/K+-ATPase by quantifying the liberated inorganic phosphate (Pi) in the presence and absence of a specific inhibitor (ouabain).[7]
Materials:
-
Plasma membrane fraction containing Na+/K+-ATPase (e.g., from intestinal epithelial cells)[7]
-
Reaction Buffer: Tris-HCl (pH 7.4), 0.1 M NaCl, 0.1 M KCl, 0.1 M MgSO4[7]
-
Ouabain solution (specific Na+/K+-ATPase inhibitor)[7]
-
ATP solution: 2 mM ATP[7]
-
Test compound
-
Reagents for phosphate detection
Procedure:
-
Prepare two sets of reaction mixtures: one with and one without ouabain.[7]
-
Add the test compound at various concentrations to both sets of reaction mixtures.
-
Add 20 µg of the plasma membrane preparation to each reaction tube and incubate for 5 minutes at 37°C.[7]
-
Initiate the reaction by adding ATP and incubate for another 15 minutes at 37°C.[7]
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
The Na+/K+-ATPase activity is calculated as the difference between the phosphate released in the absence and presence of ouabain.
-
Determine the inhibitory effect of the test compound on this specific activity.
Protocol 3: Ca2+-ATPase Inhibition Assay[11][12]
This assay quantifies the activity of Ca2+-ATPase by measuring the amount of inorganic phosphate released from ATP hydrolysis in a calcium-dependent manner.[8][9]
Materials:
-
Membrane fraction containing Ca2+-ATPase (e.g., from red blood cell ghosts or sarcoplasmic reticulum)[9]
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and a defined concentration of CaCl2.
-
EGTA solution (to chelate Ca2+ for control measurements)
-
ATP solution
-
Test compound
-
Reagents for phosphate detection (e.g., malachite green or molybdovanadate)[9]
Procedure:
-
Prepare reaction mixtures containing the assay buffer and the test compound at various concentrations.
-
Prepare control reactions where Ca2+ is chelated by EGTA to measure the basal, Ca2+-independent ATPase activity.
-
Add the membrane preparation to the reaction mixtures.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the inorganic phosphate released.
-
The Ca2+-ATPase activity is calculated by subtracting the phosphate released in the presence of EGTA from that released in the presence of Ca2+.
-
Determine the inhibitory effect of the test compound on the Ca2+-ATPase specific activity.
By utilizing these standardized protocols, researchers can generate robust and comparable data on the selectivity profile of this compound and other investigational compounds, thereby contributing to a more thorough understanding of their pharmacological properties.
References
- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Omeprazole | CAS:73590-58-6 | H+,K+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Measurement of Ca²⁺-ATPase activity (in PMCA and SERCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Comparative Guide to the Ro 18-5364 Binding Site on H+/K+-ATPase
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding site of Ro 18-5364 on the gastric H+/K+-ATPase, juxtaposed with other prominent inhibitors of this crucial proton pump.
The gastric H+/K+-ATPase, the final step in the acid secretion pathway, is a key therapeutic target for acid-related gastrointestinal disorders. This compound is a potent inhibitor of this enzyme, and this guide delves into the specifics of its binding mechanism, supported by experimental data and detailed protocols.
At a Glance: Comparative Inhibitory Activity
The following table summarizes the quantitative data for this compound and a selection of other well-characterized H+/K+-ATPase inhibitors, offering a clear comparison of their potencies.
| Inhibitor | Class | Mechanism of Action | Ki Value (µM) | IC50 Value (µM) | Key Binding Residues |
| This compound | Imidazole derivative | Covalent (inferred) | 0.1[1] | - | Sulfhydryl groups (Cysteine residues)[1] |
| Omeprazole | Proton Pump Inhibitor (PPI) | Covalent (irreversible) | - | 1.1 - 30[2][3] | Cys813, Cys892, Cys321, Cys822[4] |
| Lansoprazole | Proton Pump Inhibitor (PPI) | Covalent (irreversible) | - | 2.1[3] | Cys321, Cys813, Cys892 |
| Pantoprazole | Proton Pump Inhibitor (PPI) | Covalent (irreversible) | - | 6.8[2] | Cys813, Cys822[4] |
| SCH28080 | Potassium-Competitive Acid Blocker (P-CAB) | Reversible, K+-competitive | - | - | Luminal vestibule near M5-M6 loop |
| Tegoprazan | Potassium-Competitive Acid Blocker (P-CAB) | Reversible, K+-competitive | - | - | Binds to two different intermediate states |
Deciphering the Binding Site of this compound
Experimental evidence strongly suggests that this compound exerts its inhibitory effect through interaction with sulfhydryl groups on the H+/K+-ATPase. The inhibition by this compound can be fully reversed by the sulfhydryl reagent dithiothreitol, indicating the formation of a disulfide bond with one or more cysteine residues.[1] While the specific cysteine residues involved in this interaction have not been definitively identified in the available literature, this mechanism places this compound in a similar category to the well-established proton pump inhibitors (PPIs).
Protection against this compound-induced inactivation by ATP suggests that the binding site may be influenced by the conformational state of the enzyme.[1]
A Comparative Look at H+/K+-ATPase Inhibitor Binding Sites
The binding mechanisms of H+/K+-ATPase inhibitors can be broadly categorized into covalent and reversible interactions.
Covalent Inhibitors: The PPI Class
Proton pump inhibitors, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs that require activation in the acidic environment of the stomach.[5] The activated sulfonamide intermediate then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition.[4]
-
Omeprazole has been shown to bind to cysteine residues at positions 813 and 892.[4]
-
Lansoprazole interacts with cysteines 321, 813, and 892.
-
Pantoprazole forms covalent bonds with cysteines 813 and 822.[4]
The specific cysteine residues targeted by different PPIs contribute to their varying rates of inhibition and potential for reversal.
Reversible Inhibitors: The P-CAB Class
Potassium-competitive acid blockers (P-CABs), including SCH28080 and tegoprazan, represent a class of reversible inhibitors. They function by competing with potassium ions (K+) for binding to the enzyme, thereby preventing the conformational changes necessary for proton pumping.
The binding site for SCH28080 is located in a luminal vestibule of the enzyme, in proximity to the K+ binding site, and involves interactions with residues in the transmembrane M5-M6 loop. Unlike PPIs, P-CABs do not require acid activation and their inhibitory effect is reversible.
Experimental Protocols
H+/K+-ATPase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is to measure the H+/K+-ATPase activity in isolated gastric vesicles.
1. Preparation of H+/K+-ATPase-enriched vesicles:
-
Gastric mucosa from rabbit or hog stomachs is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
2. ATPase Activity Assay (Malachite Green Method):
-
Vesicles are pre-incubated with varying concentrations of the inhibitor.
-
The ATPase reaction is initiated by the addition of ATP in the presence of K+.
-
The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified colorimetrically using a malachite green-based reagent.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Site-Directed Mutagenesis for Binding Site Identification
To pinpoint the specific amino acid residues involved in inhibitor binding, site-directed mutagenesis is a powerful technique.
1. Plasmid Preparation:
-
A plasmid containing the cDNA of the H+/K+-ATPase alpha-subunit is used as a template.
2. Primer Design:
-
Oligonucleotide primers containing the desired mutation (e.g., changing a cysteine to an alanine) are designed.
3. PCR Amplification:
-
The plasmid is amplified by PCR using the mutagenic primers.
4. Transformation and Selection:
-
The amplified plasmid is transformed into competent E. coli cells.
-
Colonies containing the mutated plasmid are selected.
5. Expression and Functional Analysis:
-
The mutated H+/K+-ATPase is expressed in a suitable cell line (e.g., HEK293).
-
The inhibitory effect of the compound on the mutated enzyme is then assessed using the inhibition assay described above. A significant change in the IC50 or Ki value indicates that the mutated residue is important for inhibitor binding.
Signaling Pathway of Gastric Acid Secretion
The activity of the H+/K+-ATPase is the culmination of a complex signaling cascade involving hormonal and neural inputs to the gastric parietal cell. Understanding this pathway provides context for the action of H+/K+-ATPase inhibitors.
References
- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue this compound by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Ro 18-5364 Against Novel Gastric Acid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional proton pump inhibitor (PPI) Ro 18-5364 against a new class of novel gastric acid inhibitors known as potassium-competitive acid blockers (P-CABs). This document is intended to serve as a resource for researchers and professionals in the field of gastroenterology and drug development, offering a clear overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for their evaluation.
Introduction: The Evolution of Gastric Acid Inhibition
For decades, the cornerstone of treating acid-related gastrointestinal disorders has been the inhibition of the gastric H+/K+ ATPase, or proton pump. This compound, a substituted benzimidazole (B57391), represents the class of traditional proton pump inhibitors (PPIs) that have been widely used. These drugs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi to irreversibly bind to and inhibit the proton pump.
More recently, a novel class of inhibitors, the potassium-competitive acid blockers (P-CABs), has emerged. This class includes compounds such as vonoprazan, tegoprazan, and revaprazan (B1680565). Unlike traditional PPIs, P-CABs act via a distinct mechanism, offering potential advantages in the clinical setting.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and the novel P-CABs lies in their interaction with the gastric H+/K+ ATPase.
This compound (Proton Pump Inhibitor): As a member of the benzimidazole class, this compound is a prodrug that requires an acidic environment for its conversion into a reactive sulfenamide (B3320178) intermediate. This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inactivation. The inhibition of acid secretion is potent but has a slower onset of action, as it is dependent on the accumulation of the drug and the activation state of the proton pumps.
Novel Gastric Acid Inhibitors (P-CABs): In contrast, P-CABs like vonoprazan, tegoprazan, and revaprazan are not prodrugs and do not require acid activation. They function as reversible inhibitors that competitively block the potassium-binding site on the H+/K+ ATPase.[1][2] This direct and competitive inhibition allows for a more rapid onset of action and a more predictable and sustained acid suppression that is not dependent on meal times or the patient's CYP2C19 genotype.[3][4]
Below is a diagram illustrating the distinct mechanisms of action of PPIs and P-CABs on the gastric parietal cell.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Ro 18-5364
Disclaimer: No specific Safety Data Sheet (SDS) for Ro 18-5364 is publicly available. This guidance is based on the safety protocols for rabeprazole (B1678785) sodium, a structurally and functionally similar benzimidazole (B57391) derivative and proton pump inhibitor. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care in a controlled laboratory environment. This document is intended for use by trained research professionals.
Hazard Identification and Immediate Precautions
This compound should be considered hazardous until comprehensive toxicological data becomes available.[1] Based on the profile of rabeprazole sodium, this compound is presumed to be:
Immediate precautions include avoiding all direct contact. Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required equipment.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile or Viton™ gloves are recommended. Gloves must comply with EN 374 standards.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn to prevent splashes and contact with dust.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To prevent skin contact.[2] Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | If ventilation is insufficient or dust is generated, a NIOSH-approved respirator is necessary.[2] |
Handling and Storage
Handling:
-
Use only in a designated chemical fume hood.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Accidental Release and First Aid Measures
The following table outlines emergency procedures.
| Exposure Scenario | First Aid Protocol |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or vacuum up the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a sealed, properly labeled container.
-
Liquid Waste: Collect in a sealed, properly labeled container. Do not dispose of it down the drain.[4]
-
Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.
Visualized Safety Workflow
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing safety checkpoints.
Caption: Standard operational workflow for handling this compound.
Logical Relationship of Safety Controls
This diagram illustrates the hierarchical approach to mitigating exposure risks when working with this compound.
Caption: Hierarchy of controls for mitigating this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
